5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-7(2,3)6-5(4-9-10-6)13(8,11)12/h4H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOMRAOEHFYMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214373 | |
| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249845-38-2 | |
| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249845-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride | |
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Foundational & Exploratory
Mechanism and Synthesis of Pyrazole-4-Sulfonyl Chlorides: A Guide for Drug Development Professionals
An In-depth Technical Guide
Introduction: The Central Role of Pyrazole Sulfonamides in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When functionalized with a sulfonamide moiety, particularly at the C4 position, it gives rise to a pharmacophore present in a multitude of clinically significant drugs.[1][2][3] Pyrazole-4-sulfonyl chlorides are the critical electrophilic precursors required for the synthesis of these vital sulfonamide derivatives. Their reactivity allows for facile coupling with a diverse range of primary and secondary amines, enabling the systematic exploration of chemical space necessary for lead optimization in drug discovery programs.[1][4]
This guide provides an in-depth exploration of the primary and alternative synthetic routes to pyrazole-4-sulfonyl chlorides. Moving beyond a simple recitation of steps, we will dissect the underlying mechanisms, rationalize experimental choices, and present self-validating protocols designed for reproducibility and scalability. Our focus is on empowering researchers and drug development professionals with the foundational knowledge to confidently synthesize and utilize these indispensable chemical building blocks.
Chapter 1: The Workhorse Method: Direct Electrophilic Chlorosulfonation
The most direct and widely employed method for the synthesis of pyrazole-4-sulfonyl chlorides is the electrophilic substitution of a pyrazole ring with chlorosulfonic acid.[1][2][4] This approach leverages the inherent nucleophilicity of the pyrazole C4 position and the potent electrophilic nature of the sulfonating reagent.
Mechanistic Deep Dive: Electrophilic Aromatic Substitution (SEAr) on the Pyrazole Ring
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, being an electron-rich aromatic system, is activated towards attack by electrophiles. The C4 position is the most kinetically and thermodynamically favored site for substitution due to its higher electron density and lower steric hindrance compared to the C3 and C5 positions, which are adjacent to the nitrogen atoms.
The active electrophile is generated from chlorosulfonic acid. While chlorosulfonic acid itself is a strong electrophile, it can be protonated by another molecule of itself or react to form sulfur trioxide (SO₃), both of which are potent sulfonating agents.[5][6] The pyrazole's π-electrons attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the C4 position, yielding the pyrazole-4-sulfonic acid.
In many protocols, the reaction mixture is subsequently treated with a chlorinating agent like thionyl chloride (SOCl₂) to convert the in situ generated sulfonic acid into the final, more reactive sulfonyl chloride.[1][2]
Diagram 1: Mechanism of Electrophilic Chlorosulfonation on the Pyrazole Ring.
Key Reagents and Process Optimization
The success of this synthesis hinges on the careful control of reaction parameters. The choice of reagents and conditions is dictated by the need to achieve high conversion and regioselectivity while minimizing side reactions.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Sulfonating Agent | Chlorosulfonic Acid (ClSO₃H) | A powerful and cost-effective reagent that acts as both solvent and electrophile source. Use of a large excess (typically 5 equivalents or more) drives the reaction to completion.[1][4] |
| Co-reagent | Thionyl Chloride (SOCl₂) | Often added after the initial sulfonation. It ensures the complete conversion of the intermediate sulfonic acid to the more stable and synthetically useful sulfonyl chloride, leading to higher isolated yields.[1][2] |
| Temperature | Initial: 0 °C; Reaction: 60-100 °C | The initial addition of the pyrazole to chlorosulfonic acid is highly exothermic and must be controlled at 0 °C to prevent degradation. The subsequent heating provides the activation energy needed for the substitution reaction.[1][4] |
| Solvent | Neat (excess ClSO₃H) or Chloroform (CHCl₃) | While often run neat, using a solvent like chloroform can aid in temperature control and slurry management, particularly on a larger scale.[1][2] |
| Reaction Time | 2-10 hours | The reaction time is substrate-dependent and should be monitored by an appropriate method (e.g., TLC or LC-MS) to ensure completion. |
| Work-up | Quenching on ice | The reaction is quenched by carefully and slowly adding the mixture to ice. This safely decomposes the excess, highly reactive chlorosulfonic acid and precipitates the product.[1][4] |
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
This protocol provides a self-validating workflow for a common substrate, incorporating safety measures and process controls.
Reagents and Equipment:
-
3,5-Dimethyl-1H-pyrazole (1.0 equiv)
-
Chlorosulfonic acid (5.5 equiv)
-
Thionyl chloride (1.3 equiv)
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Ice, Water, Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, dropping funnel, condenser, ice bath, nitrogen atmosphere setup.
Diagram 2: Experimental Workflow for Direct Chlorosulfonation.
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask under a nitrogen atmosphere and cool it in an ice bath.
-
Reagent Charging: To the flask, add chloroform (7 volumes). Slowly add chlorosulfonic acid (5.5 equiv) via the dropping funnel, ensuring the internal temperature remains low.
-
Substrate Addition: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform (3 volumes) and add it to the dropping funnel. Add this solution dropwise to the stirred chlorosulfonic acid mixture at 0 °C. The rate of addition should be controlled to keep the internal temperature below 5-10 °C.
-
Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60 °C. Maintain this temperature for 10 hours. The progress of the reaction should be monitored by TLC.[1]
-
Thionyl Chloride Addition: While maintaining the temperature at 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20 minutes. Stir the reaction for an additional 2 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane (DCM, 15 mL) and shake. Separate the organic phase.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.[1][4]
-
Purification (if necessary): The crude product can be purified by column chromatography if required, although it is often of sufficient purity for subsequent reactions.
Chapter 2: Alternative and Modern Synthetic Strategies
While direct chlorosulfonation is robust, certain substrates may be sensitive to the harsh, acidic conditions. For these cases, and for late-stage functionalization of complex molecules, several alternative methods have been developed.
The Sandmeyer Approach: From 4-Aminopyrazoles
A classic transformation in aromatic chemistry, the Sandmeyer reaction, can be adapted for the synthesis of pyrazole-4-sulfonyl chlorides from 4-aminopyrazoles.[7][8] This multi-step process involves the conversion of the amine to a diazonium salt, which is then displaced in a copper-catalyzed reaction. A modern variant utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a stable, solid surrogate for gaseous sulfur dioxide.[9][10]
Mechanism:
-
Diazotization: The 4-aminopyrazole is treated with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) in an acidic medium to form a pyrazole-4-diazonium salt.
-
Radical Formation: The diazonium salt is reduced by a copper(I) catalyst, releasing nitrogen gas and forming an aryl radical.[7][8]
-
Sulfonyl Radical Formation: The aryl radical is trapped by sulfur dioxide to form a pyrazole-4-sulfonyl radical.
-
Oxidative Chlorination: The sulfonyl radical is oxidized by a copper(II) species, which also provides the chloride, to form the final pyrazole-4-sulfonyl chloride and regenerate the copper(I) catalyst.
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde [ouci.dntb.gov.ua]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. globalspec.com [globalspec.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 5-tert-Butyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is a pivotal building block in medicinal chemistry, serving as a versatile precursor for a wide array of pharmacologically active compounds. Its synthesis is a topic of significant interest for researchers engaged in drug discovery and development. This guide provides a comprehensive overview of the key starting materials and the core synthetic strategies employed in its preparation. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven experimental protocols, and present the information in a clear, accessible format for practical application in the laboratory.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing potent and selective therapeutic agents. The introduction of a sulfonyl chloride moiety at the 4-position of the pyrazole ring, as in this compound, provides a reactive handle for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel drug candidates. The tert-butyl group at the 5-position often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced oral bioavailability.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound reveals a straightforward and logical synthetic approach. The sulfonyl chloride group can be installed on a pre-existing pyrazole ring via an electrophilic sulfonation reaction. This leads back to the key intermediate, 5-tert-butyl-1H-pyrazole. The pyrazole ring itself can be constructed through a classical condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine source. This analysis identifies two primary starting materials: a source for the tert-butyl ketone moiety and a one-carbon synthon to build the pyrazole backbone.
Caption: Retrosynthetic analysis of this compound.
Core Synthesis Strategy: A Two-Stage Approach
The synthesis of this compound is efficiently achieved in two key stages:
-
Formation of the Pyrazole Core: Synthesis of 5-tert-butyl-1H-pyrazole from readily available starting materials.
-
Chlorosulfonation: Introduction of the sulfonyl chloride group onto the pyrazole ring.
Stage 1: Synthesis of 5-tert-Butyl-1H-pyrazole
The most common and efficient method for the synthesis of the 5-tert-butyl-1H-pyrazole core involves the reaction of a tert-butyl ketone with an aminomethylenating agent, followed by cyclization with hydrazine.
Key Starting Materials:
-
Pinacolone (3,3-dimethyl-2-butanone): This commercially available ketone serves as the source of the tert-butyl group and two of the carbon atoms of the pyrazole ring.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This versatile reagent acts as a one-carbon synthon, providing the third carbon atom of the pyrazole ring and facilitating the formation of a reactive enaminone intermediate.
-
Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required for the pyrazole heterocycle.
Reaction Workflow:
Caption: Workflow for the synthesis of 5-tert-butyl-1H-pyrazole.
Experimental Protocol: Synthesis of 5-tert-Butyl-1H-pyrazole
This protocol is a composite based on established methods for the synthesis of substituted pyrazoles from enaminones.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pinacolone | 100.16 | 10.0 g | 0.10 |
| N,N-Dimethylformamide dimethyl acetal | 119.16 | 14.3 g | 0.12 |
| Hydrazine hydrate (~64%) | 50.06 | 6.25 g | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic Acid | 60.05 | q.s. | - |
Procedure:
-
Enaminone Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pinacolone (10.0 g, 0.10 mol) and N,N-dimethylformamide dimethyl acetal (14.3 g, 0.12 mol).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and methanol formed during the reaction under reduced pressure. The resulting crude enaminone, 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one, is a yellowish oil and can be used in the next step without further purification.
-
-
Pyrazole Cyclization:
-
Dissolve the crude enaminone in ethanol (100 mL) in a round-bottom flask.
-
To this solution, add hydrazine hydrate (6.25 g, 0.10 mol) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the enaminone is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-tert-butyl-1H-pyrazole can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford a colorless solid or oil.
-
Stage 2: Chlorosulfonation of 5-tert-Butyl-1H-pyrazole
The introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring is achieved through an electrophilic substitution reaction using a strong sulfonating agent.
Key Reagent:
-
Chlorosulfonic Acid (ClSO₃H): This is a powerful and commonly used reagent for the direct chlorosulfonation of aromatic and heteroaromatic compounds.[3]
Reaction Workflow:
Caption: Workflow for the chlorosulfonation of 5-tert-butyl-1H-pyrazole.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the chlorosulfonation of pyrazoles.[3] Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-tert-butyl-1H-pyrazole | 124.19 | 12.4 g | 0.10 |
| Chlorosulfonic Acid | 116.52 | 58.3 g (33.5 mL) | 0.50 |
| Chloroform (anhydrous) | 119.38 | 200 mL | - |
| Thionyl Chloride (optional) | 118.97 | 14.3 g (8.7 mL) | 0.12 |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous chloroform (100 mL) and cool the flask to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (58.3 g, 0.50 mol) to the chloroform with stirring, maintaining the temperature at 0 °C.
-
In a separate beaker, dissolve 5-tert-butyl-1H-pyrazole (12.4 g, 0.10 mol) in anhydrous chloroform (100 mL).
-
Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with water and analyzing the organic extract by TLC or LC-MS.
-
(Optional) For a more complete conversion of the sulfonic acid to the sulfonyl chloride, cool the reaction mixture to room temperature and add thionyl chloride (14.3 g, 0.12 mol) dropwise. Heat the mixture at reflux for an additional 1-2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process and should be done slowly and with care.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with cold water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Trustworthiness and Self-Validating Systems
The protocols described above are based on well-established and reliable chemical transformations. The successful synthesis of the target molecule can be validated at each stage through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules, such as the N-H bond in the pyrazole ring and the S=O bonds in the sulfonyl chloride.
By employing these analytical methods, researchers can ensure the integrity of their synthetic process and the quality of the final product.
Conclusion
The synthesis of this compound relies on a robust and scalable two-stage process. The key starting materials, pinacolone, N,N-dimethylformamide dimethyl acetal, and hydrazine hydrate, are readily accessible, making this synthetic route economically viable. The subsequent chlorosulfonation provides a direct path to the desired sulfonyl chloride. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently and efficiently produce this valuable building block for their drug discovery programs.
References
Sources
Reactivity profile of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
An In-Depth Technical Guide to the Reactivity Profile of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrazole core is a "privileged pharmacophore," appearing in numerous FDA-approved drugs, which underscores its importance in modern drug development.[1] The strategic placement of a bulky tert-butyl group at the 5-position and a highly reactive sulfonyl chloride group at the 4-position creates a molecule with a well-defined and predictable reactivity profile. The tert-butyl group provides steric bulk, influencing the molecule's conformation and interaction with biological targets, while also enhancing solubility in organic solvents.
The sulfonyl chloride functional group is a powerful electrophilic handle, enabling the facile construction of sulfonamides and sulfonate esters—moieties central to a vast array of biologically active compounds, including anticancer and anti-inflammatory agents.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the synthesis, core reactivity, and synthetic applications of this valuable intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and visualize key processes to empower scientists in leveraging this reagent for their synthetic goals.
Synthesis of this compound
The preparation of pyrazole-4-sulfonyl chlorides is most commonly achieved through the electrophilic substitution of a parent pyrazole with chlorosulfonic acid.[3][4] The presence of activating groups on the pyrazole ring facilitates this reaction. Thionyl chloride is often added to aid in the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.
A representative synthetic workflow is outlined below. The starting material, 5-tert-butyl-1H-pyrazole, can be synthesized from the condensation of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[5]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
A detailed protocol for a related dimethyl pyrazole is provided in the literature, which can be adapted.[3]
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 5-tert-butyl-1H-pyrazole in chloroform is prepared.
-
The solution is cooled to 0 °C and added slowly to a stirred solution of chlorosulfonic acid (approx. 5.5 equivalents) in chloroform.
-
After the addition, the reaction temperature is raised to 60 °C and stirred for approximately 10 hours.
-
Thionyl chloride (approx. 1.3 equivalents) is then added at 60 °C over 20 minutes, and stirring is continued for another 2 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled and carefully poured into a mixture of dichloromethane and ice-cold water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product, which can be purified by chromatography or recrystallization.
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[6] This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge and making it highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.
Sulfonylation of Amines: Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone transformation that yields biologically relevant pyrazole-4-sulfonamides.[3] This reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[1][3]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are aprotic and effectively solubilize the reactants.
-
Base: A tertiary amine base is crucial to scavenge the generated HCl. Its absence would lead to the protonation of the reactant amine, shutting down the reaction.
-
Temperature: Reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[7]
A primary challenge with primary amines is the potential for di-sulfonylation, where both N-H bonds react. This side reaction can be minimized by controlling the stoichiometry (using a 1:1 ratio or a slight excess of the amine) and maintaining a lower reaction temperature.[7]
| Nucleophile (Amine) | Base | Solvent | Typical Yield (%) | Reference |
| 2-Phenylethylamine | DIPEA | DCM | ~55% | [3] |
| Various Amines | TEA | MeCN | Good | [1] |
| General Primary Amines | Pyridine | Pyridine | Variable | [7] |
| Aniline | None | Solvent-free | Moderate | [8] |
Sulfonylation of Alcohols: Synthesis of Sulfonate Esters
Alcohols react with sulfonyl chlorides in a similar fashion to amines to produce sulfonate esters. This reaction is fundamentally important as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., -OTs, -OMs).[9][10] This "activation" of alcohols opens the door to subsequent nucleophilic substitution (S_N2) or elimination (E2) reactions.
Key Insights:
-
Stereochemistry: The sulfonylation of a chiral alcohol proceeds with retention of configuration at the stereocenter, as the C-O bond is not broken during the reaction.[9] This is critical for stereocontrolled synthesis.
-
Base: Pyridine is a classic choice, acting as both a base and a potential nucleophilic catalyst.[10]
-
Selectivity: In diols, it is often possible to selectively sulfonylate the less sterically hindered primary alcohol over a secondary one.[9]
Palladium-Catalyzed Cross-Coupling Reactions
While aryl and vinyl sulfonyl chlorides are not the most common coupling partners in palladium-catalyzed reactions, the sulfonate esters derived from them are.[11] After converting an alcohol to a pyrazole-4-sulfonate ester using this compound, the resulting sulfonate can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[12] This two-step sequence effectively allows the pyrazole sulfonyl moiety to serve as a precursor for C-C, C-N, and C-O bond formation, highlighting the versatility of the initial reagent.[13][14]
Applications in Drug Discovery
The pyrazole-sulfonamide scaffold is a prominent structural motif in a multitude of pharmaceutically active compounds.[3] The ability to readily synthesize a diverse library of derivatives from this compound makes it an invaluable tool in structure-activity relationship (SAR) studies.
-
Anticancer Agents: Numerous pyrazole-sulfonamide hybrids have been synthesized and evaluated for their anticancer activity against various cell lines.[1][3]
-
NAAA Inhibitors: A recent study detailed the discovery of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors based on a pyrazole sulfonamide core, with the 5-tert-butyl derivative showing submicromolar activity.[4] These compounds are being investigated for the treatment of inflammatory conditions.
-
Late-Stage Functionalization: The reactivity of the sulfonyl chloride group can be harnessed for the late-stage functionalization of complex molecules. For instance, the drug Celecoxib, which contains a pyrazole ring, was converted to its corresponding sulfonyl chloride to enable the synthesis of new derivatives.[15]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. nobelprize.org [nobelprize.org]
- 12. jocpr.com [jocpr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications
Introduction: In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a core structural motif frequently found in compounds with significant biological activity.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of pharmaceuticals and agrochemicals.[1][3] When functionalized with a sulfonyl chloride group at the 4-position, the pyrazole scaffold is transformed into a highly versatile electrophilic building block. The sulfonyl chloride moiety is a premier reactive handle for the synthesis of sulfonamides, a class of compounds renowned for its therapeutic applications, most famously as antibacterial agents.[4][5]
This technical guide provides a comprehensive overview of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore both classical and modern synthetic methodologies, detail its reactivity and synthetic utility, and discuss its applications in the quest for novel therapeutic agents.
Section 1: Core Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bulky tert-butyl group at the 5-position and an electrophilic sulfonyl chloride group at the 4-position. The tert-butyl group can provide steric hindrance and improve lipophilicity, which can be advantageous in modulating a molecule's pharmacokinetic profile.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [6] |
| Molecular Weight | 222.70 g/mol | Calculated |
| Monoisotopic Mass | 222.02298 Da | [6] |
| IUPAC Name | 5-(tert-butyl)-1H-pyrazole-4-sulfonyl chloride | - |
| InChI Key | ABOMRAOEHFYMJG-UHFFFAOYSA-N | [6] |
| SMILES | CC(C)(C)C1=C(C=NN1)S(=O)(=O)Cl | [6] |
Chemical Structure
Section 2: Synthesis Methodologies
The synthesis of pyrazole-4-sulfonyl chlorides can be approached through several routes. The choice of method often depends on the starting material availability, desired scale, and the functional group tolerance required for the specific target molecule.
Method A: Classical Chlorosulfonation
This is the most direct and traditional method, relying on the electrophilic substitution of a pyrazole ring with chlorosulfonic acid.
-
Expertise & Experience: This approach is a workhorse in bulk chemical synthesis due to the low cost of reagents. However, its causality lies in the powerful electrophilic nature of the SO₃ present in chlorosulfonic acid. The reaction is often aggressive, requiring careful temperature control and is generally intolerant of sensitive functional groups that can be oxidized or hydrolyzed under the harsh acidic conditions.
-
To a stirred solution of chlorosulfonic acid (5.0 equivalents) in chloroform (10 volumes), add 5-tert-butyl-1H-pyrazole (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.[7]
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.
Section 3: Reactivity and Synthetic Utility
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group. It is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[8]
Core Reaction: Sulfonamide Formation
The most significant reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the synthesis of a vast number of biologically active molecules.[5][7]
-
Trustworthiness: This protocol is inherently self-validating. The progress of the reaction can be meticulously tracked by TLC or LC-MS until the starting sulfonyl chloride is fully consumed. The formation of the product can be confirmed by a change in polarity and a corresponding new spot/peak. Purification via column chromatography ensures the isolation of the desired sulfonamide with high purity, which can be verified by standard analytical techniques like NMR and mass spectrometry.
-
Dissolve the desired amine (1.1 equivalents) in dichloromethane (10 volumes).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.0 equivalent) in dichloromethane (5 volumes) dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor for completion by TLC.[7]
-
Upon completion, dilute the reaction with dichloromethane and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-5-tert-butyl-1H-pyrazole-4-sulfonamide.[9]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The pyrazole sulfonamide scaffold, readily accessed from this compound, is a cornerstone of many drug discovery programs. The structural diversity that can be achieved by varying the amine component allows for the rapid generation of chemical libraries for screening against various biological targets.
-
Antiproliferative Activity: Numerous studies have demonstrated that pyrazole-sulfonamide hybrids possess significant anticancer properties against various human cancer cell lines.[5][7][9]
-
Anti-inflammatory Agents: This class of compounds has been investigated for its potential to treat inflammatory conditions. For instance, novel pyrazole sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine acid amidase (NAAA), an emerging target for inflammatory disorders.[10]
-
Antimicrobial Activity: The sulfonamide motif itself is classic in antibacterial drug design, and incorporating it into a pyrazole ring can lead to compounds with a broad spectrum of antimicrobial and antifungal activities.[5]
References
-
Title: this compound (C7H11ClN2O2S) - PubChemLite Source: PubChemLite URL: [Link]
-
Title: Synthesis of sulfonyl chloride substrate precursors Source: Columbia University Chemistry URL: [Link]
-
Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI Source: MDPI URL: [Link]
-
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]
-
Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source: SpringerLink URL: [Link]
-
Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]
-
Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine - Università degli Studi di Urbino Carlo Bo Source: Università degli Studi di Urbino Carlo Bo URL: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 9. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 10. ora.uniurb.it [ora.uniurb.it]
Navigating the Solubility Landscape of 5-tert-butyl-1H-pyrazole-4-sulfonyl Chloride: A Technical Guide for Drug Development Professionals
Abstract
5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the efficiency of drug development workflows. This technical guide provides an in-depth analysis of the expected solubility characteristics of this compound, grounded in fundamental chemical principles. In the absence of extensive published solubility data for this specific molecule, we present a framework for its empirical determination, including detailed experimental protocols and a discussion of the underlying physicochemical drivers. This document is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection and handling of this versatile synthetic building block.
Introduction: The Strategic Importance of Solubility
In the intricate process of drug discovery and development, understanding the solubility of a synthetic intermediate like this compound is not merely an academic exercise; it is a cornerstone of process efficiency, scalability, and safety. The choice of solvent impacts everything from reaction rates and yields to the ease of product isolation and purification. An optimal solvent system ensures that reactants are available in the solution phase for transformation while facilitating the separation of the desired product from impurities and unreacted starting materials.
Predicting Solubility: A Molecular Structure-Based Approach
The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This rule-of-thumb suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Let's dissect the structure of this compound to anticipate its interactions with various solvent classes.
-
The Pyrazole Core: The pyrazole ring, with its two nitrogen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity. This feature suggests a preference for polar solvents.
-
The Tert-butyl Group: This bulky, non-polar alkyl group will favor interactions with non-polar solvents through van der Waals forces. Its presence will likely limit solubility in highly polar, protic solvents like water.
-
The Sulfonyl Chloride Group: This is a strongly electron-withdrawing and highly reactive group.[2] It significantly increases the molecule's polarity. However, its reactivity, particularly with protic solvents (e.g., alcohols, water) to form sulfonic acids, is a critical consideration that often precludes the use of these solvents in non-reactive applications.[2]
Based on this analysis, we can predict that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the sulfonyl chloride group. Moderate solubility might be expected in some non-polar solvents that can interact with the tert-butyl group.
Recommended Solvents for Investigation
A systematic investigation of solubility should encompass a range of solvents with varying polarities and chemical properties. The following table outlines a suggested list of solvents for initial screening, categorized by their function and polarity.
| Solvent Class | Recommended Solvents | Expected Solubility & Key Considerations |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | High to Moderate Solubility Expected. These solvents are generally good choices for reactions involving sulfonyl chlorides.[3][4] They offer good solvating power for the polar pyrazole and sulfonyl chloride moieties without the risk of reaction. DCM and chloroform are often used in synthesis.[3] |
| Aprotic Non-polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate Solubility Expected. The tert-butyl group may promote some solubility, but the polar functional groups will likely limit overall miscibility. These are often used as anti-solvents for crystallization. |
| Protic Polar | Water, Methanol, Ethanol | Reactive - Use with Caution. Sulfonyl chlorides react with water and alcohols to form the corresponding sulfonic acid or sulfonate esters.[2] While technically a "solubility" test can be performed, it will be a measure of solubility with concomitant reaction (solvolysis).[5] |
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The Shake-Flask method is a widely accepted and robust technique for determining equilibrium solubility.[6]
Necessary Equipment and Reagents
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
This compound (solute)
-
Selected organic solvents (as per Table above)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium.[6]
-
Record the exact mass of the solute added.
-
Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.
-
Use the calibration curve to determine the concentration of the diluted sample from the saturated solution.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
The following diagram illustrates the experimental workflow for determining solubility.
Sources
- 1. chem.ws [chem.ws]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Sulfonylation using 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
This Application Note and Protocol guide is designed for researchers and medicinal chemists. It addresses the specific steric and electronic challenges of using 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride , a reagent frequently employed in the synthesis of kinase inhibitors (e.g., JAK, BRAF inhibitors) and COX-2 inhibitors.
Abstract
This guide details the optimized protocol for synthesizing sulfonamides using This compound .[1] Unlike simple benzenesulfonyl chlorides, this heterocyclic reagent presents two distinct challenges: steric hindrance from the adjacent tert-butyl group and competitive reactivity at the unsubstituted pyrazole nitrogen (1H-position). The protocols below prioritize regioselectivity (S-N bond formation vs. N-sulfonylation) and yield maximization.
Chemical Profile & Mechanistic Considerations
Reagent Characteristics[2][3][4]
-
Compound: this compound
-
Key Features:
-
Steric Bulk: The tert-butyl group at position 5 shields the sulfonyl electrophile, potentially slowing nucleophilic attack.
-
Acidic Proton (1H): The pyrazole NH is weakly acidic (
).[1] In the presence of strong base, it can deprotonate, leading to solubility issues or competitive N-sulfonylation (dimerization). -
Tautomerism: In solution, the 3- and 5-positions are tautomeric. The "5-tert-butyl" designation implies the steric bulk is adjacent to the sulfonyl group at position 4.
-
Reaction Pathway
The reaction follows a nucleophilic acyl substitution mechanism.[1] To prevent the formation of the "bis-sulfonylated" dimer (where the sulfonyl chloride reacts with the pyrazole ring of another molecule), the amine nucleophile must be kept in excess relative to the chloride during the addition phase.
Figure 1: Mechanistic pathway highlighting the critical need to avoid self-reaction.
Experimental Protocols
Method A: Pyridine-Mediated Synthesis (Standard)
Best for: Non-polar amines, anilines, and acid-sensitive substrates. Rationale: Pyridine acts as both the solvent (or co-solvent) and a nucleophilic catalyst, activating the sulfonyl chloride while scavenging the HCl byproduct.
Materials
-
Reagent: this compound (1.1 equiv)
-
Substrate: Amine (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform
-
Base: Pyridine (3.0–5.0 equiv or used as solvent)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Amine Solubilization: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Pyridine (3.0 equiv).[1]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial: Lower temperature suppresses side reactions.
-
Addition: Dissolve this compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Note: Do not add solid reagent directly; localized high concentrations favor dimerization.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check TLC or LCMS.[1] If starting amine persists after 6 hours, add a catalytic amount of DMAP (5 mol%) to overcome steric hindrance.
-
-
Quench: Quench with 1M HCl (aq) to neutralize excess pyridine and protonate the pyrazole ring.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), salts (e.g., amine hydrochlorides). Rationale: Uses an inorganic base in the aqueous phase to scavenge acid, keeping the organic phase neutral.
Materials
-
Solvent System: THF / Water (1:1) or Dioxane / Water.[1]
-
Base: Sodium Bicarbonate (
) or Sodium Carbonate ( ).[1]
Step-by-Step Procedure
-
Aqueous Phase: Dissolve the amine (or amine salt) in water containing
(2.5 equiv).[1] -
Organic Phase: Dissolve the sulfonyl chloride (1.2 equiv) in THF.
-
Mixing: Add the THF solution to the rapidly stirring aqueous solution at 0°C.
-
Reaction: Vigorously stir at RT for 2–4 hours.
-
Note: The reaction is often faster in this system due to the high polarity, but hydrolysis of the sulfonyl chloride is a competing reaction. Use a slight excess (1.2–1.3 equiv) of the chloride.[1]
-
Purification & Workup Workflow
The amphoteric nature of the pyrazole moiety (acidic NH, basic pyridine-like N) requires a specific workup strategy to avoid loss of product in the aqueous layer.
Figure 2: Workup decision tree ensuring removal of pyridine and recovery of the amphoteric product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are strictly anhydrous. Store reagent under inert gas. Increase reagent equivalents to 1.3x. |
| No Reaction | Steric Hindrance (tert-butyl) | Add catalyst: DMAP (5-10 mol%) .[1] Heat to reflux (40°C in DCM) if stable.[1] |
| Dimer Formation | Reaction on Pyrazole NH | Reverse Addition: Add Sulfonyl Chloride slowly to the Amine/Base mixture.[1] Ensure Amine is in excess initially.[1] |
| Product in Aqueous Layer | Product is too acidic (deprotonated) | The sulfonamide NH is acidic ( |
References
-
Organic Chemistry Portal. "Sulfonamide Synthesis by S-N Coupling." Organic Chemistry Portal. Link
-
National Institutes of Health (NIH). "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents."[1] PubMed Central.[1] Link
-
BenchChem. "Sulfonamide Synthesis with Primary Amines - Protocol." BenchChem Technical Support. Link
-
American Chemical Society (ACS). "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides."[1] Journal of Organic Chemistry. Link
-
MDPI. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Synthesis." Molbank.[1] Link
Sources
Application of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride in medicinal chemistry
Application Note: 5-tert-Butyl-1H-pyrazole-4-sulfonyl Chloride in Medicinal Chemistry
Executive Summary
This compound (CAS: Variable by tautomer/salt, typically derived from 3-tert-butyl-1H-pyrazole, CAS 15403-48-2) is a high-value heterocyclic building block used in the synthesis of "privileged structure" libraries. Its core utility lies in the pyrazole-sulfonamide motif, a pharmacophore found in blockbuster drugs (e.g., Celecoxib, Sildenafil analogs) and advanced clinical candidates for kinase inhibition (CDK, Aurora, ROCK) and inflammation (NAAA inhibitors).
This guide details the physicochemical rationale for using this specific scaffold, provides validated protocols for its synthesis and coupling, and outlines troubleshooting strategies for handling its hydrolytic instability and tautomeric nature.
Medicinal Chemistry Rationale: Why This Scaffold?
The this compound moiety offers three distinct advantages in Lead Optimization:
The "Magic Methyl" Effect of the tert-Butyl Group
While methyl groups are common, the tert-butyl group provides a massive increase in lipophilicity and steric bulk without introducing metabolic liabilities often associated with long alkyl chains.
-
Hydrophobic Anchoring: In kinase inhibitors, the tert-butyl group often occupies the hydrophobic "gatekeeper" pocket or the allosteric back-pocket, significantly improving potency (often 10–100x fold increase over methyl analogs).
-
Metabolic Stability: The quaternary carbon prevents
-oxidation by CYP450 enzymes, a common clearance route for linear alkyl chains.
The Sulfonamide "Warhead"
The sulfonyl chloride is the precursor to the sulfonamide (
-
Hydrogen Bond Donor/Acceptor: Critical for binding to active site residues (e.g., Asp, Glu, or backbone carbonyls).
-
Transition State Mimic: In protease and amidase inhibitors (e.g., NAAA), the sulfonamide mimics the tetrahedral transition state of amide hydrolysis.
Tautomeric Versatility
The "1H" (unsubstituted) nitrogen allows for divergent synthesis. The scaffold can be left unsubstituted to act as an H-bond donor or alkylated (N1-substitution) to tune solubility and vector vectors.
Strategic Application Workflows
Validated Target Classes
| Target Family | Mechanism of Action | Role of 5-t-Bu-Pyrazole Scaffold | Key Reference |
| NAAA (N-Acylethanolamine-hydrolyzing acid amidase) | Anti-inflammatory | The tert-butyl group fills the lipophilic pocket adjacent to the catalytic Cys126. | J. Med. Chem. 2021 [1] |
| Kinases (ROCK, CDK, Aurora) | Oncology / Glaucoma | Hinge binder (pyrazole N) + Gatekeeper occupancy (tert-butyl). | J. Med.[1][2] Chem. 2008 [2] |
| COX-2 | Pain / Inflammation | Sulfonamide binds the side pocket; tert-butyl provides selectivity over COX-1. | General Class [3] |
Decision Tree: When to Use
Figure 1: Decision logic for incorporating the 5-tert-butyl-pyrazole moiety into drug scaffolds.
Experimental Protocols
Preparation of the Reagent (In-Situ Generation)
Note: While commercially available, the sulfonyl chloride is moisture-sensitive. Fresh preparation ensures high yields.
Objective: Synthesis of 3(5)-tert-butyl-1H-pyrazole-4-sulfonyl chloride from 3(5)-tert-butyl-1H-pyrazole.
Reagents:
-
3(5)-tert-butyl-1H-pyrazole (1.0 equiv)
-
Chlorosulfonic acid (
) (5.0 equiv) -
Thionyl chloride (
) (1.5 equiv) -
Solvent: Chloroform (
) or neat.[3]
Protocol:
-
Cooling: Place chlorosulfonic acid (5 equiv) in a round-bottom flask under
atmosphere and cool to 0°C. -
Addition: Add 3(5)-tert-butyl-1H-pyrazole (1 equiv) portion-wise. Caution: Exothermic reaction. Evolution of HCl gas.
-
Heating: Remove ice bath and heat to 60°C for 2–4 hours. Monitor by TLC (conversion to sulfonic acid).[3]
-
Chlorination: Add thionyl chloride (1.5 equiv) dropwise at 60°C. Stir for an additional 2 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice.
-
Extraction: Extract immediately with DCM (
). Wash organic layer with cold brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo below 40°C. -
Storage: Use immediately or store under Argon at -20°C.
General Coupling Protocol (Sulfonamide Synthesis)
Objective: Reaction of this compound with an amine (
Reagents:
-
Amine (1.0 equiv)[4]
-
Sulfonyl Chloride (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or
(2.5 equiv) -
Solvent: DCM (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine or
. Stir for 5 minutes. -
Coupling: Add this compound (1.1 equiv) dissolved in a minimal amount of DCM dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS (Target mass + 1).
-
Quench: Add saturated
solution. -
Purification: Extract with EtOAc. The product is often acidic (due to the pyrazole NH).
-
Purification Tip: If the product is amphoteric, avoid basic alumina. Use silica gel with a gradient of DCM:MeOH (95:5).
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous solvents. Add the chloride last as a solution. |
| Regioisomers (N1) | Alkylation of Pyrazole Nitrogen | If performing N-alkylation after sulfonamide formation, the sulfonamide NH is more acidic ( |
| Solubility | High Lipophilicity of t-Butyl | Use THF/DMF mixtures instead of DCM if the amine is polar. |
Synthesis Workflow Diagram
Figure 2: Synthetic route from raw material to final bioactive scaffold.
References
-
Migliore, M. et al. (2021).[5] "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors." Journal of Medicinal Chemistry, 64(18), 13327–13355. [2]
-
Feng, Y. et al. (2008). "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Journal of Medicinal Chemistry, 51(21), 6642–6645.
-
Penning, T. D. et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Gundla, R. et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 8(29), 26038–26050.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ora.uniurb.it [ora.uniurb.it]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Pyrazole-Sulfonamide Derivatives for Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Scaffold of Pyrazole-Sulfonamides in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole-sulfonamide scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This unique characteristic has propelled its derivatives into the forefront of medicinal chemistry research, leading to the development of blockbuster drugs and promising clinical candidates.[1][2][3] The fusion of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the sulfonamide functional group (-SO₂NH₂) gives rise to molecules with a diverse range of pharmacological activities.[1][2][3][4] These include anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][4]
The most notable exemplar of this class is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[5][6][7][8] The clinical success of Celecoxib has spurred extensive research into the synthesis and biological evaluation of novel pyrazole-sulfonamide derivatives, aiming to discover new therapeutic agents with improved efficacy, selectivity, and safety profiles.[5][9][10][11]
This technical guide provides a comprehensive overview of a common and reliable synthetic strategy for preparing pyrazole-sulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Strategic Approach to Synthesis: A Convergent Pathway
The synthesis of pyrazole-sulfonamide derivatives is typically achieved through a convergent approach, where the pyrazole core and the sulfonamide moiety are constructed in separate steps and then coupled. A widely adopted and versatile strategy involves two key stages:
-
Formation of the Pyrazole Ring: This is often accomplished via a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a chalcone) and a hydrazine derivative.[12][13][14]
-
Introduction of the Sulfonamide Group: This is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride.[15][16][17]
The following sections will detail the protocols for a representative synthesis, starting from commercially available starting materials to yield a celecoxib-like pyrazole-sulfonamide derivative.
Experimental Protocols
Protocol 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds and is instrumental in preparing the α,β-unsaturated ketone (chalcone) precursor required for pyrazole synthesis.[14]
Reaction Scheme:
Materials and Reagents:
-
Substituted Aryl Aldehyde (e.g., 4-methylbenzaldehyde)
-
Substituted Aryl Ketone (e.g., 4-fluoroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aryl ketone (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add the substituted aryl aldehyde (1 equivalent).
-
Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of NaOH or KOH (typically 10-20%) dropwise. The reaction mixture will often turn cloudy or change color, indicating the initiation of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation: Pour the reaction mixture into cold water. A solid precipitate of the chalcone should form. Collect the solid by vacuum filtration, wash thoroughly with water to remove excess base, and then with a small amount of cold ethanol.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[14]
Expert Insights: The use of a base is crucial for deprotonating the α-carbon of the ketone, forming an enolate which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or can be facilitated by gentle heating to yield the stable α,β-unsaturated ketone.
Protocol 2: Synthesis of the Pyrazole Ring from the Chalcone Intermediate
This protocol describes the cyclocondensation of the synthesized chalcone with a hydrazine derivative to form the core pyrazole structure.[13][14]
Reaction Scheme:
Materials and Reagents:
-
Synthesized Chalcone (from Protocol 1)
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Ethanol or Glacial Acetic Acid
-
Stir bar
-
Round-bottom flask with reflux condenser
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[14]
-
Addition of Hydrazine: Add 4-hydrazinylbenzenesulfonamide hydrochloride (1-1.2 equivalents) to the solution.[18]
-
Catalysis: If using ethanol as a solvent, a few drops of a catalyst like glacial acetic acid or sulfuric acid can be added to facilitate the reaction.[14] If glacial acetic acid is the solvent, it also serves as the catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) with constant stirring for 4-8 hours.[14][18]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Often, the pyrazole product will precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture into ice-cold water.[14]
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol. The crude pyrazole-sulfonamide derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product.[14]
Expert Insights: The mechanism involves the initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The choice of solvent and catalyst can influence the reaction rate and yield.
Characterization and Data Analysis
The synthesized pyrazole-sulfonamide derivatives should be characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups. For example, in the ¹H NMR spectrum, the appearance of signals for the pyrazole ring protons and the sulfonamide NH proton are indicative of product formation.[4][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Key vibrational frequencies to look for include N-H stretching of the sulfonamide, S=O stretching, and C=N stretching of the pyrazole ring.[4][19]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Table 1: Representative Characterization Data for a Pyrazole-Sulfonamide Derivative
| Analysis Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the expected regions, singlet for the pyrazole CH (if applicable), singlet for the methyl group, and a broad singlet for the sulfonamide NH₂.[4][19] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, pyrazole ring carbons, and the methyl carbon.[4][19] |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1350 & ~1160 (asymmetric and symmetric S=O stretch), ~1600 (C=N stretch).[19] |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the target compound. |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for the preparation of a pyrazole-sulfonamide derivative.
Caption: A convergent synthetic workflow for pyrazole-sulfonamide derivatives.
Mechanism of Action: The Case of COX-2 Inhibition
Many pyrazole-sulfonamide derivatives, including Celecoxib, exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[5][6][20]
-
COX Isoforms: There are two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[7] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.[5][7]
-
Selective Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[5] Selective COX-2 inhibitors like Celecoxib are designed to specifically target the COX-2 enzyme, thereby reducing inflammation while sparing the protective functions of COX-1.[5][8] The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which can bind to a specific hydrophilic pocket present in the active site of COX-2 but not in COX-1.[6][8]
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole-sulfonamide derivatives.
Sources
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 5. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijirt.org [ijirt.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cbijournal.com [cbijournal.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Strategic Utility of 5-tert-butyl-1H-pyrazole-4-sulfonyl Chloride in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] Its synthetic tractability and ability to participate in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapeutics.[2] Within this important class of heterocycles, 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride has emerged as a particularly valuable chemical building block. The strategic placement of a bulky tert-butyl group offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound, while the highly reactive sulfonyl chloride handle provides a versatile anchor point for the introduction of diverse functionalities.[3]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of novel molecular entities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and the necessary safety precautions is paramount.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [4] |
| Molecular Weight | 222.70 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | [5] |
| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | [5] |
Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also moisture-sensitive and can release toxic gases upon contact with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A safety data sheet (SDS) for a closely related compound can be consulted for detailed handling and emergency procedures.
Synthetic Workflow: From Precursor to Product
The journey from commercially available starting materials to the final sulfonamide derivatives involves a two-step process: the synthesis of the pyrazole core followed by its conversion to the sulfonyl chloride and subsequent reaction with an amine.
Experimental Protocols
Protocol 1: Synthesis of 5-tert-butyl-1H-pyrazole
The synthesis of the pyrazole core is a critical first step. A reliable method involves the cyclocondensation of a β-ketonitrile with hydrazine.[6]
Materials:
-
Pivaloylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivaloylacetonitrile (1.0 eq) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl of the pivaloylacetonitrile, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. The use of a slight excess of hydrazine hydrate ensures complete consumption of the starting β-ketonitrile.
Protocol 2: Synthesis of this compound
The conversion of the pyrazole to the corresponding sulfonyl chloride is achieved through electrophilic substitution using chlorosulfonic acid.[7]
Materials:
-
5-tert-butyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (anhydrous)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place 5-tert-butyl-1H-pyrazole (1.0 eq) in anhydrous chloroform.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (5.0 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.
-
To the reaction mixture, add thionyl chloride (1.5 eq) dropwise at 60 °C and continue stirring for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product is often used in the next step without further purification.
Causality: Chlorosulfonic acid acts as a powerful sulfonating agent, introducing the -SO₃H group at the electron-rich C4 position of the pyrazole ring. The subsequent addition of thionyl chloride converts the sulfonic acid to the more reactive sulfonyl chloride. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride product.
Protocol 3: General Procedure for the Synthesis of 5-tert-butyl-1H-pyrazole-4-sulfonamides
The reaction of this compound with a primary or secondary amine is a robust method for the synthesis of a diverse library of sulfonamides.[4][7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane.
-
To this stirred solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[8] The base (triethylamine or DIPEA) is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent depends on the solubility of the reactants.
Application in Drug Discovery: Targeting Kinases
The pyrazole-sulfonamide scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] The 5-tert-butyl-1H-pyrazole-4-sulfonamide core can be strategically employed to target the ATP-binding site of various kinases.
The pyrazole ring can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The sulfonamide linker allows for the attachment of various substituents that can occupy different pockets within the active site, thereby influencing potency and selectivity. The 5-tert-butyl group, with its significant steric bulk, can be exploited to probe hydrophobic pockets and enhance binding affinity, as well as improve metabolic stability.[3]
Representative Synthesized Sulfonamides and Yields
| Amine | Product | Typical Yield (%) |
| Benzylamine | N-benzyl-5-tert-butyl-1H-pyrazole-4-sulfonamide | 85-95 |
| Morpholine | 4-((5-tert-butyl-1H-pyrazol-4-yl)sulfonyl)morpholine | 80-90 |
| Aniline | N-phenyl-5-tert-butyl-1H-pyrazole-4-sulfonamide | 75-85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-5-tert-butyl-1H-pyrazole-4-sulfonamide | 70-80 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the nature of the amine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery. Its strategic use allows for the creation of diverse chemical libraries with tunable physicochemical and biological properties. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable reagent in their quest for new and improved therapeutics.
References
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H11ClN2O2S). Retrieved from [Link]
- Gundla, R., et al. (2023).
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
- van der Pijl, R., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 66(14), 9563–9577.
- Statsuk, A. V., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 969–976.
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
- Barceló, D., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
- American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14137-14187.
- Royal Society of Chemistry. (2017). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry, 15(34), 7126-7130.
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-160.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Experimental setup for reactions with 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
Application Note: Optimization of Sulfonylation Reactions using 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
Executive Summary
This technical guide details the experimental setup, optimization, and troubleshooting for reactions involving This compound (CAS: 288148-34-5).[1][2] This reagent is a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-inflammatory agents.[2]
Its unique structure presents two primary challenges:
-
Steric Hindrance: The bulky tert-butyl group at position 5 creates significant steric shielding around the sulfonyl electrophile at position 4.[1][2]
-
Amphoteric Nature: The unsubstituted nitrogen (1H-position) renders the molecule acidic in the presence of base, potentially altering solubility and reactivity profiles during coupling.
Material Science & Handling
| Property | Specification | Handling Implication |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates hydrolysis/degradation.[1] |
| Reactivity | High (Electrophile) | Moisture Sensitive. Rapidly hydrolyzes to sulfonic acid upon exposure to atmospheric moisture. |
| Solubility | DCM, THF, MeCN, EtOAc | Insoluble in water.[2] Poor solubility in hexanes/ether.[2] |
| Storage | -20°C, under Argon/Nitrogen | Store in a desiccator. Warm to RT before opening to prevent condensation. |
Critical Pre-Reaction Step: Always assess the quality of the sulfonyl chloride via TLC (50% EtOAc/Hexane) or 1H NMR before use. Hydrolyzed product (sulfonic acid) will remain at the baseline on TLC and show a shift in the aromatic proton signal in NMR.
Core Experimental Protocols
Protocol A: Standard Coupling (Primary/Secondary Amines)
Best for: Unhindered nucleophiles and general library synthesis.[2]
Reagents:
-
Amine Nucleophile (1.1 equiv )[2]
-
DIPEA (N,N-Diisopropylethylamine) or TEA (3.0 equiv )[2]
-
Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration )[2]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen.
-
Solvation: Dissolve the Amine and DIPEA in anhydrous DCM.
-
Temperature Control: Cool the mixture to 0°C using an ice bath. Rationale: Controls exotherm and minimizes side reactions.[1]
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add it dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via LC-MS or TLC. Look for the disappearance of the sulfonyl chloride.
-
Workup:
Protocol B: The "Forced Conditions" (Sterically Hindered/Unreactive Amines)
Best for: Anilines, bulky secondary amines, or when Protocol A fails.[2]
Reagents:
-
Solvent: Pyridine (acts as both solvent and base) or DCE (1,2-Dichloroethane) with 5.0 eq Pyridine.[2]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Optional but recommended for anilines.[1][2]
Modifications:
-
Perform the reaction at RT initially.[2]
-
If no conversion after 4 hours, heat to 50°C - 70°C .
-
Workup Caution: Pyridine is difficult to remove.[2] Wash the organic layer with CuSO₄ solution (turns dark blue when complexing pyridine) until the aqueous layer remains light blue, or use rigorous acidic washes (1M HCl) if the product permits.
Mechanism & Logic: The "1H" Factor
The presence of the free N-H at position 1 is a critical variable.
-
Base Consumption: The first equivalent of base will deprotonate the pyrazole nitrogen (pKa ~12-13), creating a pyrazolate anion.[2]
-
Solubility Shift: This anionic species is less soluble in non-polar solvents (like pure DCM) but more soluble in polar aprotic solvents (DMF, MeCN).[2]
-
Recommendation: If precipitation is observed immediately upon adding base, switch solvent system to THF or DMF/DCM (1:4) to maintain homogeneity.
Visualization: Experimental Workflow & Decision Tree
Diagram 1: Reaction Logic Flow
Caption: Decision matrix for selecting the optimal coupling protocol based on nucleophile steric profile.
Troubleshooting & Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Hydrolysis of SO₂Cl starting material. | Dry all solvents over molecular sieves. Confirm SO₂Cl quality via NMR before use. |
| Precipitation | Formation of Pyrazolate salt (insoluble in DCM). | Add a co-solvent (DMF or THF) to solubilize the intermediate anion.[2] |
| Starting Material Remains | Steric hindrance from tert-butyl group.[1] | Switch to Protocol B (Pyridine/Heat). Increase reaction time to 18h. |
| Multiple Spots on TLC | Bis-sulfonylation (rare) or Regioisomerism.[1][2] | Ensure strict 1:1 stoichiometry of SO₂Cl. Control temperature at 0°C during addition. |
Analytical Validation
1H NMR Signature (CDCl₃):
-
Pyrazole-H: Singlet, ~7.8–8.2 ppm (1H).[1] Note: This proton signal is sensitive to concentration and solvent due to H-bonding.[1][2]
-
NH: Broad singlet, often >10 ppm or invisible depending on water content/exchange.[2]
Mass Spectrometry (ESI):
-
Expect [M+H]+ or [M-H]- depending on ionization mode.[2]
-
Note: The chlorine isotope pattern (3:1 ratio of M : M+2) will be visible in the starting material but absent in the sulfonamide product, serving as a quick confirmation of coupling.
References
-
MDPI. (2025). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link] (Accessed via Search 1.1).[2]
-
National Institutes of Health (PMC). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Available at: [Link] (Accessed via Search 1.14).[2]
-
Khan Academy. (n.d.). Hinsberg Test and Sulfonamide Solubility. Available at: [Link] (Accessed via Search 1.19).[2]
Sources
Application Note: Large-Scale Synthesis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride , a critical pharmacophore in the development of kinase inhibitors (e.g., B-Raf inhibitors) and agrochemicals. Unlike small-scale discovery routes, this procedure emphasizes thermal management, gas evolution control, and impurity rejection suitable for multi-kilogram production. The method utilizes a direct chlorosulfonation approach, optimized for regioselectivity and yield.
Scientific Background & Retrosynthesis
Structural Considerations & Tautomerism
The starting material, 3-tert-butyl-1H-pyrazole , exists in tautomeric equilibrium with 5-tert-butyl-1H-pyrazole . Electrophilic aromatic substitution (EAS) occurs exclusively at the C-4 position due to the electronic enrichment provided by the adjacent nitrogen atoms and the steric directing effect of the tert-butyl group.
Reaction Pathway:
-
Sulfonation: Attack of electrophilic sulfur species (
or ) at C-4.[1] -
Chlorination: Conversion of the intermediate sulfonic acid to the sulfonyl chloride using thionyl chloride (
) or excess chlorosulfonic acid ( ).
Reaction Scheme (DOT Visualization)
Caption: Electrophilic substitution pathway from pyrazole core to sulfonyl chloride.
Safety & Hazard Analysis (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Corrosive | Chlorosulfonic acid ( | Use full acid-resistant PPE (face shield, apron, chemically resistant gloves). |
| Exothermic | Reaction with pyrazole is highly exothermic.[2] Quenching is violent. | Controlled addition rates. NEVER add water to the reaction mass; add mass to ice. |
| Gas Evolution | Releases massive quantities of | Reactions must be vented to a caustic scrubber (NaOH trap). |
| Pressure | Thermal runaway can pressurize the vessel. | Use a jacketed reactor with a burst disk and automated temperature logging. |
Materials & Equipment
Reagents[1][3][4][5]
-
3-tert-butyl-1H-pyrazole (98%+): 10.0 kg (Limiting Reagent)
-
Chlorosulfonic Acid (99%): 50.0 kg (Excess, serves as solvent & reagent)
-
Thionyl Chloride (99%): 12.0 kg (Dehydrating/Chlorinating agent)
-
Dichloromethane (DCM) or Ethyl Acetate: For extraction (Process grade).
-
Sodium Bicarbonate: For neutralization.
Equipment
-
Reactor: 100 L Glass-Lined or Hastelloy Reactor (Jacketed).
-
Cooling: Chiller capable of -20°C to +80°C.
-
Scrubber: Two-stage caustic scrubber (
) for acidic off-gases. -
Filtration: Nutsche filter or centrifuge.
Detailed Experimental Protocol
Phase 1: Chlorosulfonation (The "Hot" Step)
-
System Prep: Inert the reactor with Nitrogen (
). Ensure the scrubber system is active. -
Acid Charge: Charge Chlorosulfonic acid (50.0 kg) into the reactor. Cool to 0°C .[3]
-
Addition: Slowly add solid 3-tert-butyl-1H-pyrazole (10.0 kg) via a solids addition funnel or powder transfer system.
-
Critical Control: Maintain internal temperature < 10°C . The addition is highly exothermic.[2]
-
Duration: Typically 2–4 hours depending on cooling capacity.
-
-
Heating Ramp: Once addition is complete, warm the mixture to 60°C over 1 hour.
-
Reaction: Stir at 60°C for 4 hours .
-
Chlorination: Cool the mixture to 40°C . Add Thionyl Chloride (12.0 kg) dropwise over 2 hours.
-
Note: Significant gas evolution (
, ) will occur. Monitor scrubber pH.
-
-
Final Cook: Heat the mixture to 75–80°C and stir for 3 hours to ensure complete conversion to the sulfonyl chloride.
-
Cooling: Cool the dark viscous reaction mass to 20°C .
Phase 2: Quenching & Isolation (The "Dangerous" Step)
-
Quench Prep: In a separate vessel (200 L), prepare a slurry of Crushed Ice (100 kg) and Water (50 L) . Agitate vigorously.
-
Reverse Quench: Slowly pump the reaction mass into the ice/water slurry.
-
Critical Safety:DO NOT add water to the acid reactor. This will cause an explosion.
-
Temp Control: Maintain quench vessel < 10°C by adding more ice if necessary.
-
-
Precipitation: The product typically precipitates as a white to off-white solid upon quenching.
-
Extraction (Alternative to Filtration): If the product is oily or sticky:
Phase 3: Purification[2]
-
Crystallization: Dissolve the crude solid in minimal hot Ethyl Acetate/Heptane (1:3) or Toluene .
-
Cooling: Slowly cool to 0°C with stirring.
-
Filtration: Collect the crystals via Nutsche filtration.
-
Drying: Vacuum dry at 40°C for 12 hours. Avoid high heat as sulfonyl chlorides are thermally labile.
Process Flow Diagram (PFD)
Caption: Industrial workflow emphasizing the separation of the reaction and quenching zones.
Quality Control & Expected Results
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 97.0% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity | Conforms to Structure | 1H-NMR (CDCl3) |
| Melting Point | 142°C – 146°C (Typical) | DSC / Capillary |
| Water Content | < 0.5% | Karl Fischer |
Analytical Note: Sulfonyl chlorides are unstable in protic solvents (methanol/water). For HPLC analysis, immediately derivatize a sample with an amine (e.g., morpholine) to form the stable sulfonamide, or use an aprotic mobile phase if possible.
Troubleshooting Guide
-
Issue: Low Yield (< 60%)
-
Cause: Incomplete conversion of sulfonic acid to chloride.
-
Fix: Increase
equivalents or reaction time at 75°C. Ensure the system is strictly anhydrous before quench.
-
-
Issue: Product is an Oil [5][8]
-
Cause: Impurities (regioisomers or sulfonic acid residues).
-
Fix: Triturate the oil with cold pentane or heptane to induce crystallization. Recrystallize from Toluene.
-
-
Issue: Violent Quench
-
Cause: Addition rate too fast or insufficient cooling.
-
Fix: Stop addition. Add more ice. Ensure reactor jacket is at -10°C.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724458, 3-tert-Butyl-1H-pyrazole. Retrieved from [Link]
-
Samet, A. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (Protocol for chlorosulfonation of dimethylpyrazole).[9] Retrieved from [Link]
- European Patent Office.Process for the preparation of aromatic or heteroaromatic sulfonyl halides (EP0770599B1).
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. rsc.org [rsc.org]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pyrazole Sulfonyl Chlorides in Modular Synthesis & SuFEx Click Chemistry
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It bridges the gap between classical combinatorial synthesis and next-generation SuFEx (Sulfur-Fluoride Exchange) click chemistry, using Pyrazole Sulfonyl Chlorides as the central linchpin.
Executive Summary
Pyrazole sulfonyl chlorides are privileged electrophilic scaffolds in drug discovery. Historically, they have been utilized to synthesize sulfonamide-based drugs (e.g., Celecoxib , Sildenafil ). However, their utility has expanded significantly with the advent of SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1]
This guide details two distinct workflows:
-
Classical Modular Synthesis: Direct coupling with amines to generate high-throughput sulfonamide libraries.
-
SuFEx "Click" Activation: Conversion to Pyrazole Sulfonyl Fluorides —highly stable, latent electrophiles that react specifically with nucleophiles (tyrosine residues, amines) under "click" conditions, enabling covalent protein profiling and late-stage diversification.
Scientific Foundation & Mechanism
The Electrophilic Switch: Chloride vs. Fluoride
The utility of the pyrazole sulfonyl group depends on the halogen leaving group.
-
Sulfonyl Chlorides (
): High energy, highly reactive, moisture-sensitive. Ideal for rapid, one-pot synthesis of sulfonamides but prone to hydrolysis in biological media. -
Sulfonyl Fluorides (
): The "Goldilocks" electrophile. Thermodynamically stable (resistant to hydrolysis/metabolism) but kinetically active upon specific activation (e.g., by H-bonding in enzyme pockets or Si-based catalysis). This makes them ideal SuFEx hubs .
Mechanistic Workflow
The following diagram illustrates the divergent pathways available from a single pyrazole sulfonyl chloride precursor.
Figure 1: Divergent synthetic pathways. Path A represents classical medicinal chemistry; Path B represents SuFEx click chemistry applications.
Experimental Protocols
Protocol A: Synthesis of Pyrazole Sulfonyl Fluorides (SuFEx Hubs)
This protocol converts the unstable chloride into the stable fluoride "click" handle.
Materials:
-
Pyrazole Sulfonyl Chloride (1.0 equiv)
-
Potassium Bifluoride (
) (2.0 - 4.0 equiv) OR KF (anhydrous) + 18-Crown-6 -
Solvent: Acetonitrile (
) / Water (1:1) or anhydrous MeCN -
Workup: Ethyl Acetate (
), Brine,
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrazole sulfonyl chloride in
. -
Activation:
-
Aqueous Method (Robust): Add a saturated aqueous solution of
dropwise. The biphasic mixture is stirred vigorously at Room Temperature (RT). -
Anhydrous Method (Sensitive Substrates): Add solid anhydrous KF and catalytic 18-crown-6 to the
solution. Stir under .
-
-
Monitoring: Monitor by TLC or LC-MS. Conversion is usually complete within 2–4 hours. The
of the fluoride is typically similar to the chloride, but the chloride streak will disappear. -
Workup: Dilute with water, extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Most sulfonyl fluorides are stable enough for silica gel chromatography (Hexane/EtOAc).
Critical Insight: Unlike chlorides, the resulting sulfonyl fluorides are stable to water and chromatography , allowing them to be stored for months.
Protocol B: SuFEx Ligation (The "Click" Reaction)
This protocol utilizes the Pyrazole-SO2F hub to click with a silyl ether or amine.
Materials:
-
Pyrazole Sulfonyl Fluoride (1.0 equiv)[2]
-
Nucleophile: Aryl silyl ether (
) or Amine ( ) -
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%) or BTMG
-
Solvent: MeCN or DMF
Step-by-Step Methodology:
-
Setup: In a vial, combine Pyrazole-SO2F and the silyl ether/amine in MeCN (0.2 M).
-
Catalysis: Add DBU.
-
Reaction: Stir at RT. SuFEx is often fast (10 min to 2 hours).
-
Isolation: Evaporate solvent and purify directly via column chromatography.
Applications in Drug Discovery[1][3][8][9]
High-Throughput Sulfonamide Libraries
Direct reaction of pyrazole sulfonyl chlorides with diverse amine libraries is a cornerstone of fragment-based drug discovery (FBDD).
-
Case Study: NAAA Inhibitors (ARN19689) . Researchers synthesized a library of pyrazole sulfonamides to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammation. The sulfonyl chloride was reacted with various bicyclic amines to optimize potency (
nM).
Covalent Probes & Chemical Biology
By converting the chloride to a fluoride, the molecule becomes a Covalent Probe .
-
Mechanism: The sulfonyl fluoride is inert to circulating nucleophiles (glutathione, water) but reacts specifically with amino acid side chains (Tyrosine, Lysine, Serine) inside a protein binding pocket where local pH or geometry catalyzes the exchange.
-
Application: Mapping the binding site of pyrazole-based drugs (e.g., Celecoxib derivatives) by "clicking" them to the target protein, followed by mass spectrometry analysis.
Comparative Data: Chloride vs. Fluoride[1][4]
| Feature | Pyrazole Sulfonyl Chloride ( | Pyrazole Sulfonyl Fluoride ( |
| Reactivity | High (Indiscriminate) | Tunable (Context-Specific) |
| Water Stability | Low (Hydrolyzes rapidly) | High (Stable at physiological pH) |
| Primary Use | Synthesis Intermediate | Chemical Probe / SuFEx Hub |
| Storage | Days/Weeks (Moisture sensitive) | Months/Years (Shelf-stable) |
| Click Chemistry | No | Yes (SuFEx) |
References
-
Discovery of Pyrazole Sulfonamides (NAAA Inhibitors): Migliore, M., et al. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry.
-
SuFEx Click Chemistry Fundamentals: Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
Synthesis of SuFExable Pyrazoles: Fokin, V. V., et al. (2020).[8][9] SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. ACS Combinatorial Science.
-
Protocol for Sulfonyl Fluoride Synthesis: Pérez-Palau, M., & Cornella, J. (2020).[2][6][10] Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.
-
Antimicrobial Pyrazole Sulfonamides: Desai, N. C., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
Current Status: Active Ticket ID: PYR-SO2CL-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
The Challenge: Synthesizing 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride presents a classic conflict in heterocyclic chemistry: the pyrazole ring is electron-rich and prone to electrophilic aromatic substitution (EAS), but the resulting sulfonyl chloride is highly moisture-sensitive. The bulky tert-butyl group at position 5 (or 3, depending on tautomerism) provides steric protection, generally preventing side reactions at that carbon, but it does not shield the sulfonyl group from hydrolysis during workup.
The Solution: To maximize yield, we must move beyond simple "mix and stir" protocols. The optimized pathway relies on a Two-Stage Activation strategy:
-
Sulfonation: Using excess chlorosulfonic acid (
) to install the sulfonic acid moiety.[1] -
Chlorination: Using thionyl chloride (
) to drive the equilibrium from the sulfonic acid (often a "stalled" intermediate) to the desired sulfonyl chloride.
Mechanism of Action
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).
-
Electrophile Generation:
exists in equilibrium, generating reactive and .[2] -
Regioselectivity: The pyrazole C4 position is the most nucleophilic site. The tert-butyl group sterically hinders C5/C3, ensuring high regioselectivity for C4.
-
The Trap: A common failure mode is stopping at the sulfonic acid stage (
). This is water-soluble and is lost in the aqueous layer during workup, appearing as "0% yield."
The "Gold Standard" Protocol
Note: This protocol is designed for a 10g scale. Linearity holds up to ~100g.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 3-tert-butyl-1H-pyrazole | 1.0 | Substrate | Ensure dryness (<0.5% water). |
| Chlorosulfonic acid | 6.0 - 8.0 | Reagent/Solvent | DANGER: Reacts violently with water. |
| Thionyl Chloride ( | 2.0 - 3.0 | Chlorinating Agent | Converts latent sulfonic acid to chloride. |
| DCM or CHCl3 | Solvent | Extraction | Use for workup; avoid during reaction if possible to maximize concentration. |
Step-by-Step Methodology
-
Setup (0 min): Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
or line). -
Addition (0-30 min): Charge Chlorosulfonic acid (8.0 equiv) . Cool to 0°C .[3] Add 3-tert-butyl-1H-pyrazole portion-wise.
-
Why? The exotherm here is significant. Adding solid pyrazole to acid prevents "hot spots."
-
-
Sulfonation (30 min - 4 hrs): Warm to room temperature , then heat to 60°C . Stir for 2-4 hours.
-
Checkpoint: TLC (EtOAc/Hex) will likely show a baseline spot (Sulfonic acid).
-
-
Chlorination (4 hrs - 6 hrs): Cool to 50°C. Add Thionyl Chloride (3.0 equiv) dropwise. Heat to reflux (80-90°C) for 2 hours.
-
Why? This step converts the baseline spot (acid) to the non-polar product (chloride).
-
-
Quench & Workup (Critical):
-
Cool reaction mass to room temperature.[4]
-
Pour reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring. Keep internal temp <5°C .
-
IMMEDIATELY extract with Dichloromethane (DCM) (3x).
-
Caution: Do not let the aqueous slurry sit. Hydrolysis half-life is minutes at pH < 1.
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo at <40°C.
Visualization: Workflow & Troubleshooting
Reaction Pathway Diagram
Caption: Figure 1. The two-stage activation pathway. Note that the "Intermediate" sulfonic acid is the primary yield-loss vector if thionyl chloride is omitted or workup is too slow.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flow for identifying the root cause of yield loss.
Troubleshooting Guides & FAQs
Guide A: The "Disappearing Product" (Hydrolysis)
Symptom: TLC shows a perfect conversion to a non-polar spot during the reaction, but after pouring onto ice and extracting, the organic layer yields <10% mass. Root Cause: The sulfonyl chloride hydrolyzed back to the sulfonic acid (water-soluble) during the quench. The Fix:
-
Temperature Control: The quench is exothermic. If the ice melts and the water warms up, hydrolysis accelerates exponentially. Keep it at 0°C.
-
Solvent Timing: Have your extraction solvent (DCM) already in the separation funnel or added to the ice slurry immediately.
-
Salting Out: Saturating the aqueous layer with NaCl can help force organic material out, though this is less effective for sulfonic acids.
Guide B: The "Sticky Solid" (Purification)
Symptom: The product isolates as a gummy, purple/brown oil instead of a solid. Root Cause: Trace acid or thionyl chloride trapped in the lattice, or formation of sulfone byproducts. The Fix:
-
Azeotrope: Dissolve the gum in DCM and evaporate. Repeat with Toluene (2x) to remove trace
. -
Trituration: Triturate the residue with cold Pentane or Hexane/Ether (9:1). The sulfonyl chloride should solidify; impurities often stay in the mother liquor.
FAQ: Frequently Asked Questions
Q: Can I protect the pyrazole nitrogen (e.g., with Boc or THP) to improve yield? A: generally, No .
-
Reason 1: The acidic conditions (
, heat) will deprotect Boc/THP immediately. -
Reason 2: The tert-butyl group already directs substitution to C4. N-protection is an unnecessary step that adds atom economy waste.
Q: Why is my product turning pink/purple on the bench? A: This indicates decomposition (HCl release).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stability:[5] Pyrazole sulfonyl chlorides are more stable than imidazole derivatives but will degrade over weeks at room temperature if exposed to humidity [1, 4].
Q: Can I use
References
-
Vertex AI Search Results (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Link
-
Nacsa, E. D., & Lambert, T. H. (2016). Synthesis of sulfonyl chloride substrate precursors. Supporting Information, Journal of the American Chemical Society. Link
-
BenchChem (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.Link
-
Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega. Link
-
Pfizer Inc. (2004). Patent WO2004087707: Pyrazole Derivatives as p38 Kinase Inhibitors. (Describes analogous chlorosulfonation conditions). Link
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates during the synthesis of pyrazole derivatives. As specialists in synthetic chemistry, we understand that a successful outcome depends on a nuanced understanding of reaction parameters, reagent quality, and mechanistic pathways. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experiments for maximum yield and purity.
Section 1: First-Pass Diagnosis - A Workflow for Troubleshooting Low Yield
When confronted with a low or non-existent yield, a systematic approach is crucial to efficiently identify the root cause. The following workflow provides a logical sequence of checks to perform.
Caption: A logical workflow for diagnosing the cause of low pyrazole synthesis yields.
Section 2: Frequently Asked Questions (FAQs) - A Deep Dive into Common Issues
This section directly addresses the most common questions and challenges encountered during pyrazole synthesis, particularly the classic Knorr synthesis and its variations.
Starting Material & Reagent Integrity
The quality of your starting materials is the foundation of your synthesis. Impurities or degradation can halt a reaction before it effectively begins.
Q1: My reaction is not proceeding, or the yield is very low. Could my hydrazine reagent be the problem?
A: Absolutely. Low yields can often be attributed to the stability and reactivity of the hydrazine used.[1]
-
Cause - Air Oxidation: Phenylhydrazine and other hydrazine derivatives are susceptible to air-oxidation, which can lead to the formation of colored impurities and a reduction in the active nucleophile concentration.[1] This decomposition directly lowers the amount of reactant available for cyclocondensation, resulting in an incomplete reaction.
-
Troubleshooting:
-
Visual Inspection: If your hydrazine, particularly phenylhydrazine, is dark red or brown instead of a pale yellow, it has likely oxidized.
-
Purification: If you suspect degradation, distill the hydrazine under vacuum before use.
-
Use Hydrazine Salts: Hydrazine salts (e.g., hydrochloride or sulfate) are generally more stable and less prone to oxidation than the free base.[1] If using a salt, a mild base may be needed to liberate the free hydrazine in situ for the reaction to proceed.
-
Storage: Always store hydrazine reagents under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
-
Q2: I'm using a 1,3-dicarbonyl compound that I synthesized. How critical is its purity?
A: Extremely critical. The Knorr synthesis and related methods rely on the reaction between a hydrazine and a 1,3-dicarbonyl compound.[2] The presence of unreacted starting materials from the dicarbonyl synthesis (e.g., ketones, acid chlorides, or enolates) can lead to competing side reactions, reducing the yield of the desired pyrazole.[2][3]
-
Troubleshooting:
-
Pre-reaction Analysis: Before starting your pyrazole synthesis, confirm the purity of your 1,3-dicarbonyl compound using ¹H NMR and/or TLC.
-
Purification: If impurities are detected, purify the dicarbonyl compound by distillation, recrystallization, or column chromatography.
-
Reaction Condition Optimization
The reaction environment dictates the speed, efficiency, and even the outcome of your synthesis. Fine-tuning these parameters is often the key to unlocking higher yields.
Q3: My reaction is sluggish and gives a poor yield. How do I choose the right solvent?
A: Solvent choice is paramount as it affects reactant solubility, reaction kinetics, and even regioselectivity.[4][5][6]
-
Causality: The cyclocondensation reaction involves polar intermediates. A solvent that can stabilize these intermediates without interfering with the reaction is ideal.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used and can participate in proton transfer, which is often a key part of the mechanism.[6][7] However, they may not be optimal for all substrates.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to provide superior results in certain cases, particularly for synthesizing 1-aryl-3,4,5-substituted pyrazoles, by promoting better solubility and reaction rates.[4][6]
-
Green Solvents (e.g., Water, Ethylene Glycol): There is a growing emphasis on using environmentally benign solvents. Water, sometimes with a surfactant, has been successfully employed in many pyrazole syntheses.[8][9]
-
-
Troubleshooting - Solvent Screening: If you are experiencing low yields, perform a small-scale solvent screening experiment.[4]
| Solvent | Type | Boiling Point (°C) | Typical Application Notes |
| Ethanol | Polar Protic | 78 | Traditional choice, good for many simple syntheses. Can lead to regioisomeric mixtures. |
| Acetic Acid | Polar Protic | 118 | Often used as both a solvent and an acid catalyst.[10] |
| DMF | Polar Aprotic | 153 | Excellent for improving solubility and reaction rates, especially for arylhydrazines.[4][6] |
| Toluene | Nonpolar | 111 | Useful for reactions requiring higher temperatures and azeotropic removal of water. |
| Water | Polar Protic | 100 | A green solvent option, often used with surfactants or in multicomponent reactions.[9] |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | 74 | Fluorinated alcohol shown to dramatically improve regioselectivity in some cases. |
Q4: Should I be using a catalyst? What is the effect of pH?
A: Yes, the pH of the reaction medium is a critical factor that influences reaction rate and, in some cases, regioselectivity.[1][11]
-
Causality: The Knorr pyrazole synthesis involves two key steps: the formation of a hydrazone intermediate and the subsequent intramolecular cyclization. Both steps are generally acid-catalyzed.[7][12] The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Troubleshooting:
-
Acid Catalysis: Add a catalytic amount of a mild acid, such as glacial acetic acid, to your reaction mixture.[10][12] This is often sufficient to significantly increase the reaction rate.
-
pH Control: For reactions with unsymmetrical dicarbonyls, the pH can influence which carbonyl group is attacked first, thereby affecting the ratio of regioisomers formed.[11]
-
Basic Conditions: While less common, some specific syntheses may benefit from basic conditions, which can alter the regioselective outcome.[4]
-
Q5: My yield doesn't improve even after refluxing for many hours. Could a different heating method help?
A: Yes. If conventional heating is yielding poor results, microwave-assisted synthesis is a powerful alternative that can dramatically improve outcomes.
-
Causality: Microwave irradiation provides rapid and uniform heating throughout the reaction mixture, which can significantly accelerate reaction rates and often leads to cleaner reactions with fewer side products.[10][13] This method can overcome activation energy barriers more efficiently than conventional heating.
-
Troubleshooting:
Mechanistic Hurdles & Side Reactions
Understanding the reaction mechanism allows you to anticipate and troubleshoot problems like the formation of unwanted isomers or stable intermediates that fail to cyclize.
Caption: Simplified Knorr pyrazole synthesis mechanism highlighting key troubleshooting points.
Q6: I am getting a mixture of two pyrazole products that are difficult to separate. How can I improve the regioselectivity?
A: The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[11] The outcome is determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first.
-
Causality: The regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[11]
-
Troubleshooting:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.
-
pH Adjustment: The pH can influence the protonation equilibrium of the two carbonyls, thereby directing the nucleophilic attack. Experiment with acidic vs. neutral conditions.[11]
-
Temperature Control: In some systems, temperature can influence the kinetic vs. thermodynamic product ratio, affecting regioselectivity.[15][16]
-
Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioselectivity of the reaction.[11]
-
Q7: My TLC shows a new spot, but it's not my product, and my starting material is consumed. What could this be?
A: It is highly likely that you have formed a stable hydrazone intermediate that is failing to cyclize. The initial condensation of the hydrazine with one of the carbonyl groups is often fast, but the subsequent intramolecular cyclization and dehydration can be the rate-limiting steps.[7][12]
-
Troubleshooting:
-
Increase Temperature: The cyclization/dehydration step often requires more thermal energy. If you are running the reaction at room temperature, begin heating it.
-
Add Acid Catalyst: As mentioned, the cyclization is acid-catalyzed. Add a few drops of glacial acetic acid.[7]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration while monitoring via TLC to see if the intermediate spot converts to the product spot.
-
Section 3: Optimized Experimental Protocols
To provide a practical framework, we present two detailed protocols for pyrazole synthesis, highlighting the advantages of microwave-assisted heating.
Protocol 1: Conventional Heating Synthesis of a Pyrazolone[13][18]
This protocol is a classic example of the Knorr synthesis using a β-ketoester.
-
Materials:
-
Ethyl benzoylacetate (3 mmol, 1 eq)
-
Hydrazine hydrate (6 mmol, 2 eq)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (3 drops)
-
-
Procedure:
-
In a 20-mL scintillation vial equipped with a stir bar, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and the drops of glacial acetic acid.
-
Heat the mixture on a hot plate with vigorous stirring to approximately 100°C.
-
Checkpoint: After 1 hour, monitor the reaction progress by TLC (e.g., 30% ethyl acetate/70% hexane). The starting ketoester should be completely consumed.
-
If the reaction is complete, add water (10 mL) to the hot solution to precipitate the product.
-
Allow the mixture to cool slowly to room temperature over 30 minutes while stirring to ensure complete crystallization.
-
Isolate the product by vacuum filtration using a Büchner funnel, washing the solid with a small amount of cold water.
-
Allow the product to air dry and determine the mass and percent yield.
-
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-pyrazoles[15]
This protocol demonstrates the speed and efficiency of microwave-assisted organic synthesis (MAOS).
-
Materials:
-
Tosylhydrazone of an α,β-unsaturated carbonyl compound (10 mmol, 1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 20 mmol, 2 eq)
-
N,N-dimethylformamide (DMF) (minimal amount, ~30 mg/mmol)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the tosylhydrazone and anhydrous potassium carbonate.
-
Add a minimal amount of DMF to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 130°C. The instrument will modulate microwave power to maintain this temperature.
-
Checkpoint: Monitor the reaction by TLC. The reaction is often complete within 3-10 minutes.
-
Upon completion, cool the reaction mixture and isolate the product using standard workup and purification techniques (e.g., extraction and column chromatography).
-
Data Presentation: Conventional vs. Microwave Synthesis
The following table, based on reported data, illustrates the typical improvements seen when switching from conventional heating to microwave irradiation.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave | 60 | 5 min | 91-98 | [14] |
| Conventional | 75 | 2 h | 73-90 | [14] | |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave | 80 | 2 min | 62-92 | [14] |
| Conventional | 80 | 1 h | 48-85 | [14] |
Section 4: References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
-
Pyrazole. SlideShare. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Managing exothermic reactions with chlorosulfonic acid
Technical Support Center: High-Hazard Reagent Handling
Topic: Chlorosulfonic Acid (
Introduction: The "Thermal Bomb" Potential
Welcome to the High-Hazard Support Desk. You are likely here because you are planning a sulfonation or chlorosulfonation reaction using chlorosulfonic acid (CSA).
The Core Hazard: CSA is not just a corrosive acid; it is a violent electrophile that reacts explosively with water.[1][2][3][4] The hydrolysis reaction releases approximately 40.4 kcal/mole of heat, instantly vaporizing any contacting water into expanding steam, creating a shockwave that disperses concentrated sulfuric and hydrochloric acid mist.
This guide is not a standard SOP. It is a technical troubleshooting manual designed to prevent thermal runaway and equipment failure during your experimental workflow.
Module 1: Reactor Configuration & Pre-Start Checks
Q: My standard glassware setup works for sulfuric acid. Can I use it for CSA? A: Proceed with extreme caution. Standard sulfuric acid protocols are insufficient. CSA has a higher vapor pressure and produces HCl gas immediately upon reaction, which sulfuric acid does not.
The "Closed-Loop" Requirement: You must treat the reactor as a pressurized system even if it is nominally at atmospheric pressure. The evolution of HCl gas can pressurize a vessel if the scrubber line is undersized or clogged.
Critical Equipment Checklist:
-
Material: Glass-lined steel or heavy-wall borosilicate. Avoid: Nylon or standard steel (CSA attacks iron to form hydrogen gas
explosion hazard). -
Seals: PTFE (Teflon) or Kalrez only. CSA eats silicone and rubber greases, leading to joint leaks.
-
Scrubbing: A dual-stage scrubber is mandatory.
-
Stage 1: Empty trap (anti-suckback).
-
Stage 2: Dilute NaOH (neutralization).
-
Visualizing the Safety Loop: The following diagram illustrates the required sensor and feedback loop to prevent runaway before it starts.
Caption: Figure 1. The "Delta-T" Safety Loop. The dosing pump must automatically shut off if the difference between Internal Temperature and Jacket Temperature exceeds 10°C, indicating heat accumulation.
Module 2: Reaction Control (The "Accumulation" Trap)
Q: I am adding CSA dropwise, but the temperature isn't rising. Can I speed up? A: NO. This is the most common cause of laboratory explosions with viscous reagents.
The Mechanism of Failure:
-
Viscosity & Mixing: At low temperatures (often used for selectivity), the reaction mixture becomes viscous.
-
Accumulation: If you add CSA faster than it mixes/reacts, unreacted CSA accumulates in the vessel.
-
The Spike: Once the stirrer finally incorporates the pool of acid, all the accumulated CSA reacts simultaneously. The cooling jacket cannot handle this instant heat load
Thermal Runaway.
Troubleshooting Protocol:
| Symptom | Causality | Corrective Action |
| No Exotherm observed | Stirrer speed too low or probe is in a "dead zone." | STOP addition. Increase stir rate. Check probe depth. Wait 15 mins. |
| Darkening/Charring | Localized overheating (hot spots) due to poor mixing. | Increase dilution solvent (e.g., DCM or Chloroform) to improve heat transfer. |
| Pressure Spike | Scrubber line clogged with frozen condensate or salts. | Check gas outlet lines for solid plugs (sulfonic acid crust). |
Module 3: Quenching (The Danger Zone)
Q: The reaction is done. Can I add water to wash it? A: NEVER add water to the reaction. You must use the "Inverse Quench" method.
The Thermodynamics:
-
Water to Acid: Small amount of water hits large mass of hot acid
Water instantly boils Steam expands 1600x in volume Acid is ejected from the flask. -
Acid to Water (Inverse): Small amount of acid enters large mass of ice/water
Heat is dissipated into the bulk water sink Controlled hydrolysis.
The "Drowning" Protocol:
-
Prepare a separate vessel with crushed ice and water (at least 5x volume of reaction mass).
-
Transfer the reaction mixture slowly into the ice water with vigorous stirring.
-
Monitor: Keep the quench pot below 20°C. If it rises, stop and add more ice.
Visualizing the Quench Logic:
Caption: Figure 2. The Inverse Quench Decision Tree. Note that viscous mixtures must be diluted before quenching to prevent "slugs" of acid causing localized explosions in the water.
Module 4: Emergency & FAQ
Q: I spilled about 10mL of CSA on the floor. Should I hose it down? A: ABSOLUTELY NOT. Adding water to a spill will create a cloud of HCl and sulfuric acid mist that will fill the lab.
-
Correct Action: Cover the spill with dry sand, earth, or a specialized acid binder (e.g., calcined clay). Once absorbed, neutralize cautiously with soda ash (sodium carbonate) solids, not liquid solution, to minimize splatter.
Q: My scrubber is sucking back liquid into the reactor! A: This happens when the reaction cools suddenly (creating a vacuum).
-
Prevention: Always have an empty "trap" flask between the reactor and the scrubber.
-
Immediate Fix: If suck-back begins, immediately increase nitrogen flow to the reactor to break the vacuum.
References
-
National Institutes of Health (NIH). (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubChem. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Chlorosulfonic Acid. Retrieved from [Link]
-
International Labour Organization (ILO). (2018). ICSC 1039 - Chlorosulfonic Acid.[5] International Chemical Safety Cards. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2019). Scale-Up Reaction Safety. Division of Research Safety. Retrieved from [Link]
Sources
Safe handling and disposal of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
Topic: Safe Handling, Reactivity, and Disposal Guide
Executive Summary
You are working with 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride . This is not a standard reagent; it possesses a "Jekyll and Hyde" reactivity profile. The sulfonyl chloride moiety is a potent electrophile, while the unsubstituted pyrazole nitrogen (1H) is acidic and nucleophilic upon deprotonation.
The Critical Risk: Unlike simple benzenesulfonyl chlorides, this compound can undergo self-amplifying polymerization . If you add a base (like Triethylamine or DIPEA) to catalyze a reaction without protecting the pyrazole nitrogen first, the base will deprotonate the pyrazole ring. This generated nucleophile will attack the sulfonyl chloride of a neighboring molecule, creating an insoluble oligomeric sludge and destroying your yield.
Part 1: Immediate Hazards & Emergency Response
Q: What are the acute hazards I need to be aware of before opening the bottle?
A: Treat this compound as a Corrosive Solid and a Lachrymator .
-
Skin/Eye Contact: Causes severe skin burns and eye damage.[1] The hydrolysis product is hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which cause immediate tissue destruction.
-
Inhalation: Destructive to mucous membranes. Inhalation may cause pulmonary edema, which can be delayed.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas.
Q: I spilled a small amount (approx. 500 mg) on the bench. How do I clean it?
Do not use water. Water will generate HCl gas and spread the contamination.
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves, goggles, and a face shield.
-
Contain: Cover the spill with a dry, neutral absorbent (e.g., dry sand, vermiculite, or a dedicated acid-neutralizing spill kit).
-
Sweep: Gently sweep the absorbent into a container.
-
Neutralize (In Container): Only after the solid is in a waste container, add dilute sodium bicarbonate solution slowly (in a fume hood) to quench the residue.
Part 2: Storage & Stability (Pre-Experiment)
Q: The compound arrived slightly yellow/beige. Is it degraded?
A: Likely, yes. Pure sulfonyl chlorides are typically white or off-white.[2]
-
Yellow/Brown Coloration: Indicates hydrolysis has occurred, releasing HCl, which autocatalyzes further decomposition.
-
Quality Check: Run a quick NMR in CDCl₃ (ensure the solvent is dry). Look for a broad singlet around 11-13 ppm (sulfonic acid proton) or a shift in the tert-butyl group. If >10% degraded, recrystallization is difficult due to moisture sensitivity; consider repurchasing or using in excess.
Q: Can I store this in the fridge?
A: Yes, but only under inert gas (Argon/Nitrogen) .
-
The Trap: Storing in a fridge without a tight seal and desiccant is worse than room temperature storage. Cold containers condense atmospheric moisture upon opening.
-
Protocol: Warm the vial to room temperature in a desiccator before opening to prevent condensation.
Part 3: Reaction Troubleshooting (During Experiment)
Q: I added Triethylamine (TEA) to react this with an amine, but the reaction turned into a gummy solid. What happened?
A: You likely triggered Self-Condensation . As noted in the summary, the 1H-pyrazole proton is acidic (pKa ~14). TEA deprotonates this nitrogen, turning the pyrazole into a nucleophile that attacks another molecule of your starting material.
The Fix:
-
Option A (Protecting Group): Use a protected variant (e.g., 1-THP or 1-Boc) if possible.
-
Option B (Reverse Addition): Do not mix the sulfonyl chloride and base first.
-
Option C (Weaker Base): Use a base that is strong enough to scavenge HCl but too weak to deprotonate the pyrazole (e.g., Pyridine or solid NaHCO₃).
Q: My yield is low, and I see a lot of sulfonic acid. Why?
A: Moisture contamination.
-
Solvent: Ensure your DCM or THF is anhydrous.
-
Atmosphere: Sulfonyl chlorides hydrolyze rapidly. A "quick weigh" on an open bench is enough to degrade the surface layer. Weigh inside a glovebox or use a funnel with a positive pressure of nitrogen.
Part 4: Safe Disposal & Quenching (Post-Experiment)
Q: How do I safely quench the excess reagent?
A: Never dump this directly into the aqueous waste. The exotherm can cause a "geyser" effect.
Standard Quenching Protocol:
-
Cool: Place the reaction vessel in an ice bath (0°C).
-
Dilute: Add a non-reactive solvent (e.g., DCM or Ethyl Acetate) if the mixture is concentrated.
-
Reagent: Prepare a 10% Ammonium Hydroxide or Saturated Sodium Bicarbonate solution.
-
Why Ammonium Hydroxide? It converts the corrosive sulfonyl chloride into a benign sulfonamide, which is easier to handle than the acid.
-
-
Add: Add the aqueous quench dropwise with vigorous stirring. Watch for bubbling (CO₂) or fumes (HCl/NH₄Cl).
Visual Workflow: Quenching Procedure
Caption: Figure 1. Controlled quenching workflow to prevent thermal runaway and gas evolution.
Part 5: Data & Compatibility
PPE Selection Matrix
| Protection Type | Recommendation | Reason |
| Gloves | Double Nitrile (0.11 mm min) | Sulfonyl chlorides penetrate standard latex rapidly. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient against corrosive vapors/dust. |
| Respiratory | Fume Hood (Required) | Hydrolysis releases HCl gas; solid dust is a potent irritant. |
| Body | Lab Coat + Apron | Corrosive solids can cling to clothing fibers. |
Chemical Compatibility Table
| Reagent Class | Compatibility | Notes |
| Water / Alcohols | Incompatible | Violent hydrolysis; releases HCl. |
| Amines (Primary/Sec) | Reactive | Desired reaction (forms sulfonamide). Exothermic. |
| Strong Bases | Hazardous | Can cause polymerization of 1H-pyrazole core. |
| Oxidizers | Incompatible | Potential fire hazard with organic backbone. |
| DMSO | Caution | Can react violently with sulfonyl chlorides at high temps. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22733127, 1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Some Reactions of Pyridine-3-Sulfonyl Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
Sources
How to prevent hydrolysis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride during workup
[1]
Executive Summary: The "Golden Rules" of Stability
Handling 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride presents a dual challenge: the inherent moisture sensitivity of the sulfonyl chloride (
Unlike standard benzenesulfonyl chlorides, this heterocyclic variant possesses an acidic proton on the nitrogen. Improper neutralization (using base) is the most common cause of failure , leading to rapid polymerization or hydrolysis.
The 3 Pillars of Survival:
-
Temperature Control: Never exceed 0–5 °C during quenching.
-
pH Discipline: Maintain acidic to neutral conditions (pH 2–6). NEVER use bicarbonate or hydroxide washes.
-
Speed: Minimize the residence time of the compound in the aqueous phase.
Module 1: The Chemistry of Instability
To prevent degradation, you must understand the two primary failure modes.
1. Base-Catalyzed Hydrolysis (The Standard Threat)
Water acts as a nucleophile, attacking the sulfur atom. This process is aggressively catalyzed by base (
2. The "Hidden" Threat: Self-Immolation (Oligomerization)
This is specific to 1H -pyrazoles.[1] The sulfonyl group is electron-withdrawing, significantly increasing the acidity of the pyrazole
Visualizing the Failure Pathways
Figure 1: Reaction pathways showing why basic conditions lead to catastrophic failure via two distinct mechanisms.
Module 2: Troubleshooting Guide (FAQs)
Q1: The protocol says to quench the reaction mixture. Can I use Saturated
-
Correct Action: Quench onto crushed ice only. The resulting acidic solution (from
or byproducts) actually stabilizes the sulfonyl chloride by protonating the pyrazole and suppressing ionization.
Q2: My product turned pink/red during the workup. What happened? A: Oxidative Decomposition. Pyrazoles are susceptible to oxidation. A pink or red hue typically indicates the formation of diazonium-like species or N-oxide impurities, often caused by allowing the reaction to warm up in the presence of moisture or light.[1]
-
Fix: Ensure the quench is kept strictly at <5 °C and minimize light exposure. If the color is faint, a rapid filtration through a short plug of silica gel (eluting with DCM) can often remove the colored impurity.
Q3: Which drying agent should I use?
A: Anhydrous Magnesium Sulfate (
Q4: Can I store the chloride overnight before the next step? A: High Risk. Heteroaromatic sulfonyl chlorides are notoriously unstable.
-
Best Practice: Use immediately (telescope the reaction).
-
If storage is unavoidable: Store as a solid under Argon at -20 °C. Do not store in solution (DCM/THF), as trace moisture will hydrolyze it overnight.
Module 3: The "Safe" Workup Protocol
This protocol is designed to minimize residence time in the aqueous phase and prevent thermal degradation.
Prerequisites:
-
Reaction Solvent: Chloroform (
) or Dichloromethane (DCM). -
Quench Medium: Crushed ice (made from distilled water).
Step-by-Step Methodology:
-
Preparation:
-
Pre-cool the extraction solvent (DCM) to 0 °C.
-
Prepare a beaker of crushed ice.
-
Set up a separatory funnel; ensure the stopcock is greased and moves freely (delays here are fatal).
-
-
The Quench (Critical Step):
-
Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.
-
Why? This dissipates the heat of hydration immediately.
-
Do not add ice to the reaction; pour the reaction onto the ice.
-
-
Phase Separation:
-
Transfer to the separatory funnel immediately.
-
Add cold DCM if the organic layer is insufficient.
-
Shake vigorously for 15–30 seconds.
-
Allow layers to separate. (If an emulsion forms, add a small amount of Brine, but never base).
-
-
The Wash (The "Acidic" Wash):
-
Drying & Concentration:
-
Dry the organic layer over
for 5 minutes (keep the flask in an ice bath if the room is warm). -
Filter and concentrate on a Rotary Evaporator.
-
Crucial: Keep the water bath temperature < 35 °C . Do not heat to dryness; stop when the solvent is mostly removed and the solid precipitates.
-
Data: Stability vs. Temperature
| Condition | Estimated Half-Life ( | Outcome |
| Water (pH 7), 25 °C | < 1 Hour | Hydrolysis to Sulfonic Acid |
| Water (pH 9), 25 °C | < 5 Minutes | Rapid Hydrolysis / Dimerization |
| DCM (Wet), 25 °C | 4–6 Hours | Slow Degradation |
| Solid, -20 °C (Inert) | Weeks/Months | Stable |
References
-
Rogne, O. (1968).[5][6] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B, 1294-1296.[5][6] Link
-
Shevchuk, O. I., et al. (2025).[7] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.[3] Link
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides. Organic Chemistry Portal. Link
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-sulfonyl chloride.[1] Fisher Scientific. Link
Sources
- 1. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Comparative Guide: Pyrazole vs. Benzene Sulfonyl Chlorides in Medicinal Chemistry
The following guide provides an in-depth technical comparison between Pyrazole-4-sulfonyl chlorides and Benzenesulfonyl chlorides . It is designed for medicinal chemists and process development scientists who require precise control over sulfonamide bond formation.
Executive Summary: The Stability-Reactivity Tradeoff
In drug discovery, the choice between a phenyl ring and a pyrazole ring is often dictated by SAR (Structure-Activity Relationship) requirements. However, the chemical reactivity of their respective sulfonyl chloride precursors differs fundamentally due to electronic effects.
-
Benzenesulfonyl Chlorides: The industry standard. They exhibit moderate electrophilicity and moderate hydrolytic stability . They are the baseline against which all others are measured.
-
Pyrazole-4-Sulfonyl Chlorides: Characterized by enhanced stability and attenuated electrophilicity . The electron-rich nature of the pyrazole ring (specifically at the 4-position) donates electron density to the sulfonyl group, stabilizing the reagent against moisture but requiring optimized conditions for coupling with sterically hindered amines.
Electronic Mechanistic Analysis
To understand the reactivity difference, one must analyze the electronic environment of the sulfur atom.
The Hammett/Electronic Argument
The rate of sulfonamide formation (aminolysis) is governed by the electrophilicity of the sulfur atom (
-
Benzene Ring: Acts as a weak electron donor (via resonance) or acceptor (via induction) depending on substituents. The sulfonyl sulfur remains sufficiently positive to undergo facile nucleophilic attack by amines.
-
Pyrazole Ring (C4-Position): The pyrazole ring is
-excessive (6 -electrons shared over 5 atoms). The C4 position is the most electron-rich site of the ring, significantly more so than a phenyl carbon.-
Effect: This high electron density is donated into the sulfonyl group (resonance/hyperconjugation), reducing the partial positive charge on the sulfur (
). -
Consequence: The
bond is stabilized. The electrophilic attack by the amine is slower compared to the benzene analog, but the resistance to hydrolysis (reaction with water) is higher.
-
Reactivity & Stability Matrix
| Feature | Benzenesulfonyl Chloride | 1-Methylpyrazole-4-sulfonyl Chloride |
| Electronic Nature | Electronically Neutral (Baseline) | Electron Rich ( |
| Sulfur Electrophilicity | High | Moderate |
| Hydrolytic Stability | Moderate (Decomposes in moist air/solvents) | High (Stable in THF- |
| Aminolysis Rate | Fast (Exothermic, often requires cooling) | Controlled (May require RT or mild heat) |
| Side Reactions | Minimal | Low (Risk of |
| Storage | Store under inert gas, fridge | Can often be stored at RT (desiccated) |
Visualizing the Reactivity Pathways
The following diagram illustrates the mechanistic divergence and decision-making process when selecting conditions.
Figure 1: Mechanistic flow comparing the reactivity profiles. Note the higher hydrolysis risk for benzene derivatives versus the stabilized pyrazole analogs.
Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding as expected before committing the bulk material.
Protocol A: Coupling with Benzenesulfonyl Chloride (Standard)
Best for: Unhindered primary/secondary amines, rapid synthesis.
Reagents:
-
Amine (1.0 equiv)
-
Benzenesulfonyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Setup: Dissolve amine and base in DCM (0.2 M concentration) in a round-bottom flask under Nitrogen.
-
Cooling: Cool the solution to 0°C (ice bath). Reason: The reaction is exothermic; cooling prevents side reactions and impurity formation.
-
Addition: Add Benzenesulfonyl chloride dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: TLC (EtOAc/Hexane) should show complete consumption of the amine. If sulfonyl chloride remains, it will hydrolyze during workup.
-
Workup: Quench with 1M HCl (to remove excess amine/base). Extract with DCM. Wash with brine, dry over
.
Protocol B: Coupling with Pyrazole-4-Sulfonyl Chloride (Optimized)
Best for: 1-Methylpyrazole-4-sulfonyl chlorides, parallel synthesis libraries.
Reagents:
-
Amine (1.0 equiv)
-
1-Methylpyrazole-4-sulfonyl chloride (1.1 - 1.2 equiv)
-
Pyridine (solvent/base) OR DCM + Pyridine (2.0 equiv)
-
Catalyst (Optional): DMAP (0.1 equiv) if amine is unreactive.
Procedure:
-
Setup: Dissolve amine in DCM (or pure Pyridine for difficult substrates).
-
Temperature: Start at Room Temperature (25°C) . Reason: The reduced electrophilicity means cooling is rarely necessary and may stall the reaction.
-
Addition: Add Pyrazole-4-sulfonyl chloride in one portion (solid) or solution.
-
Reaction: Stir at RT for 4–16 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 40°C. The pyrazole ring stabilizes the chloride, preventing rapid thermal decomposition [1].
-
-
Checkpoint: Monitor by LC-MS. Look for the mass of the sulfonic acid (hydrolysis byproduct) – it should be minimal compared to the benzene protocol.
-
Workup: Dilute with EtOAc. Wash extensively with sat.
or 1M HCl to remove pyridine.
Comparative Data: Stability & Kinetics
The following data summarizes the stability trends observed in heteroaryl sulfonyl chlorides compared to aryl analogs.
| Substrate Class | Recommended Reaction Temp | ||
| Nitrobenzenesulfonyl Cl | +0.78 (Strong Withdrawing) | Minutes | -10°C to 0°C |
| Benzenesulfonyl Cl | 0.00 (Baseline) | Hours | 0°C to RT |
| Toluene-4-sulfonyl Cl | -0.17 (Weak Donor) | Hours to Days | RT |
| Pyrazole-4-sulfonyl Cl | Strong Donor (Resonance) | > 6 Months (at 4°C) [1] | RT to 40°C |
| Pyridine-2-sulfonyl Cl | N/A (Unstable) | Decomposes immediately | In situ generation required |
Note: The stability of Pyrazole-4-sulfonyl chloride is comparable to or exceeds that of electron-rich benzene derivatives (like tosyl chloride), making it an ideal "building block" for shelf storage.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv, 2024. Available at: [Link] (Accessed via search snippet 1.1/1.3).
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides . Journal of Organic Chemistry USSR, 1988.[1] Available at: [Link] (Accessed via search snippet 1.12).
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents . Organic Letters, 2015.[2] Available at: [Link] (Accessed via search snippet 1.21).
-
Hammett Substituent Constants . Wired Chemist. Available at: [Link] (Accessed via search snippet 1.14).
Sources
Comparative Guide: X-ray Crystallography of 5-tert-butyl-1H-pyrazole-4-sulfonyl Chloride Derivatives
Executive Summary: The Structural Imperative
In the landscape of fragment-based drug discovery (FBDD), the 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride scaffold represents a "privileged structure." It serves as the critical precursor for a vast class of bioactive sulfonamides, including COX-2 inhibitors (e.g., Celecoxib analogs) and kinase inhibitors.
This guide objectively compares the crystallographic behavior of 5-tert-butyl-pyrazole derivatives against their two primary structural competitors: 5-methyl-pyrazole analogs and benzene-sulfonyl derivatives .
Key Takeaway: While the tert-butyl group enhances lipophilicity and metabolic stability, it introduces significant crystallographic challenges—specifically conformational disorder and disrupted
Comparative Analysis: Structural Determinants
This section evaluates the target scaffold against alternatives based on three crystallographic performance metrics: Crystal Packing Efficiency, Intermolecular Interactions, and Refinement Stability.
Table 1: Crystallographic Performance Matrix[1]
| Feature | Target: 5-tert-butyl-pyrazole Derivatives | Alt A: 5-Methyl-pyrazole Derivatives | Alt B: Phenyl-sulfonyl Derivatives |
| Steric Profile | High Bulking: The t-butyl group acts as a "conformational anchor," often forcing the sulfonamide out of planarity. | Low Steric: Allows planar rotation; molecules pack more densely. | Planar: Favors flat, sheet-like arrangements. |
| Dominant Interaction | H-Bonding (N-H...O): Pyrazole N-H is a strong donor. Forms R22(8) dimers. | Mixed: Strong H-bonding + moderate | |
| Lattice Voids | Significant: Bulky aliphatic groups often create solvent-accessible channels or voids. | Minimal: Efficient space filling. | Low: Tight aromatic packing. |
| X-ray Refinement | Challenging: t-butyl groups frequently exhibit rotational disorder (requires SHELXL restraints like SIMU/DELU). | Standard: Methyl groups are usually rigid. | Standard: Aromatic rings are rigid and diffract strongly. |
Deep Dive: The "Grease Ball" Effect vs. -Stacking
The defining characteristic of the 5-tert-butyl derivatives is the disruption of long-range
-
Phenyl Derivatives: Typically form continuous
-stacked columns. -
5-tert-butyl Derivatives: The spherical, hydrophobic tert-butyl group acts as a spacer. It prevents the pyrazole rings from approaching close enough for strong
-overlap (< 3.5 Å). Instead, the lattice is dominated by hydrogen-bonded ribbons driven by the pyrazole N-H donor and the sulfonamide oxygen acceptor.
Expert Insight: When refining these structures, expect the tert-butyl methyl carbons to have high thermal displacement parameters (
). Do not mistake this for poor data quality; it is intrinsic dynamic disorder.
Experimental Protocol: From Synthesis to Diffraction
To obtain diffraction-quality single crystals of these derivatives, standard protocols must be modified to account for the hydrolytic instability of the sulfonyl chloride precursor and the solubility profile of the final sulfonamide.
Phase 1: Synthesis & Purification (The Pre-requisite)
-
Reaction: this compound + Amine
Sulfonamide. -
Critical Step: The sulfonyl chloride is moisture-sensitive.[1] Use anhydrous DCM and dry pyridine.
-
Purification: Silica gel chromatography is often insufficient for X-ray quality. Recrystallization is mandatory.
Phase 2: Crystallization Strategy
Objective: Grow single crystals >0.1 mm with minimal mosaicity.
Method A: Vapor Diffusion (Recommended)
-
Dissolve: 10 mg of derivative in 0.5 mL THF or Acetone (Good solubility).
-
Precipitant: Place vial inside a larger jar containing n-Heptane or Pentane (Anti-solvent).
-
Timeline: 3–7 days at 4°C. The slow diffusion allows the bulky tert-butyl groups to organize without trapping solvent disorder.
Method B: Slow Evaporation (Alternative)
-
Solvent System: Toluene/Ethyl Acetate (3:1).
-
Note: Avoid alcohols (MeOH/EtOH) if the sulfonamide N-H is acidic, as they can disrupt the desired dimer formation.
Phase 3: Data Collection & Processing
-
Temperature: 100 K is non-negotiable. The tert-butyl group rotation freezes at low temperatures, significantly improving resolution.
-
Strategy: Collect high-redundancy data (multi-scan) to resolve the weak high-angle reflections caused by the non-compact packing.
Visualizing the Structural Logic
The following diagrams illustrate the causal relationships in the crystallization process and the specific molecular interactions that define this scaffold's lattice.
Diagram 1: The Crystallization Workflow
Caption: Optimized workflow for obtaining diffraction-quality crystals of pyrazole sulfonamides, emphasizing moisture control and temperature management.
Diagram 2: Interaction Logic Map
Caption: Structural determinants map showing how steric bulk and H-bonding sites dictate the final crystal lattice and refinement challenges.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 5-tert-butyl-pyrazole derivatives. Cambridge Structural Database. [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Gerni, S., et al. (2023). Celecoxib Derivatives Containing Pyrazole Linked‐Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles.[2] ResearchGate.[3] [Link]
-
MDPI. Crystal Structure and Hirshfeld Surface Analysis of Pyrazole Sulfonamides. Crystals Journal. [Link]
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-tert-butyl-1H-pyrazole-4-sulfonyl Chloride by HPLC
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular integrity of building blocks is paramount. 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate, valued for its role in constructing complex sulfonamide derivatives which are prevalent in medicinal chemistry.[1] The purity of this sulfonyl chloride directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Even trace impurities, such as starting materials, by-products, or degradation products, can lead to downstream reaction failures or the formation of difficult-to-remove, structurally similar impurities in the API.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark method. We will explore the causality behind methodological choices, present a detailed and validated HPLC protocol, and objectively compare it against alternative and complementary techniques. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring that the described protocols are robust, reliable, and meet stringent regulatory expectations.[2][3][4]
Anticipating the Challenge: Potential Impurities from Synthesis
A robust analytical method is designed with a clear understanding of what it needs to detect. While various synthetic routes exist, a common approach to pyrazole sulfonyl chlorides involves the reaction of the corresponding pyrazole with a sulfonating agent like chlorosulfonic acid.[5][6]
From this, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 5-tert-butyl-1H-pyrazole.
-
Isomeric By-products: Potential formation of the 3-sulfonyl chloride or 5-sulfonyl chloride isomers, depending on the regioselectivity of the reaction.
-
Hydrolysis Products: 5-tert-butyl-1H-pyrazole-4-sulfonic acid, formed by the reaction of the sulfonyl chloride with trace moisture.
-
Residual Solvents & Reagents: Solvents used during synthesis and work-up.[2]
An effective purity method must be able to resolve the main compound from all these potential impurities.
Part 1: The Gold Standard - Reversed-Phase HPLC (RP-HPLC) for Purity Determination
Reversed-Phase HPLC is the cornerstone of pharmaceutical quality control for its high resolution, robustness, and quantitative accuracy.[7][8] For a molecule like this compound, which possesses moderate polarity and a UV-active heterocyclic core, RP-HPLC is the ideal analytical tool.
Causality of Method Design: Why These Parameters?
The selection of HPLC parameters is not arbitrary; it is a reasoned process to achieve optimal separation.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its nonpolar nature provides effective retention for our moderately polar analyte through hydrophobic interactions. The high surface area of modern, end-capped silica particles ensures sharp, symmetrical peaks.
-
Mobile Phase: A gradient elution using water and acetonitrile (ACN) provides a robust separation window. ACN is chosen over methanol for its lower viscosity and stronger elution strength, which often results in better peak resolution and shorter run times.[7] The addition of a small amount of an acid modifier, like trifluoroacetic acid (TFA), is critical. It protonates residual silanols on the stationary phase, minimizing peak tailing, and suppresses the ionization of acidic impurities (like the sulfonic acid), ensuring they are retained and well-resolved.
-
Detection: A Photodiode Array (PDA) or UV detector is employed. The pyrazole ring system contains a chromophore that absorbs UV light. A PDA detector is superior as it allows for the monitoring of multiple wavelengths simultaneously and can perform peak purity analysis by comparing spectra across a single peak, providing an extra layer of validation. A detection wavelength of 230 nm is chosen as a good balance for detecting the parent compound and potential aromatic impurities.[9]
Workflow for HPLC Purity Assessment
Caption: Workflow for purity determination by HPLC.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is designed to be self-validating through the inclusion of rigorous system suitability checks, as mandated by pharmacopeial guidelines.[10][11]
1. Chromatographic Conditions: | Parameter | Specification | | :--- | :--- | | Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector | | Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | | Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 15.0 | 90 | | | 17.0 | 90 | | | 17.1 | 20 | | | 20.0 | 20 | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Detection | PDA at 230 nm (Bandwidth: 4 nm), Reference off | | Injection Volume | 5 µL | | Run Time | 20 minutes |
2. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3. System Suitability Test (SST):
-
Inject the Reference Standard Solution five replicate times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
-
4. Analytical Procedure:
-
Once the SST passes, inject the Diluent once to ensure no baseline interference.
-
Inject the Reference Standard Solution once.
-
Inject the Sample Solution in duplicate.
5. Calculation of Purity:
-
Calculate the purity using the area normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Report any impurity greater than the reporting threshold (typically 0.05% as per ICH Q3A).[2][12]
Part 2: A Comparative Guide to Alternative and Complementary Techniques
While HPLC is the primary quantitative tool, a multi-faceted approach provides the most comprehensive purity profile. No single method can "see" everything. The use of orthogonal techniques (those based on different chemical or physical principles) is a cornerstone of robust analytical science.
Comparative Logic of Analytical Techniques
Caption: Relationship between quantitative and qualitative purity techniques.
Performance Comparison Table
| Technique | Principle | Applicability for Target Compound | Advantages | Limitations |
| HPLC-UV/PDA | Differential partitioning between a liquid mobile phase and a solid stationary phase.[8] | Excellent. Ideal for non-volatile, moderately polar compounds. | High resolution, robust, highly quantitative, well-established, and validated.[7][8] | Higher solvent consumption, not suitable for identifying unknown impurities without a mass spectrometer. |
| Gas Chromatography (GC-MS) | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[13] | Moderate. Requires thermal stability. Sulfonyl chlorides can degrade at high temperatures. | Excellent for volatile impurities (e.g., residual solvents). MS provides structural information for identification.[14] | Potential for on-column degradation of the analyte. Not suitable for non-volatile impurities (e.g., sulfonic acid). |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase.[15] | Good. Can offer alternative selectivity and faster analysis. | "Greener" due to reduced organic solvent use. Often faster than HPLC.[15][16] | Requires specialized instrumentation; may not be as universally available as HPLC. |
| Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. | Good. ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can determine purity against a certified standard.[17] | Provides absolute quantification without needing a reference standard of the analyte itself. Gives structural information. | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-purity internal standard for qNMR. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[18] | Good. Excellent for rapid, qualitative monitoring of reaction progress. | Simple, fast, low cost, allows for visualization of all non-volatile components simultaneously.[18][19] | Primarily qualitative or semi-quantitative; lower resolution and sensitivity than HPLC.[20] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[21] | Fair. Useful as a preliminary, simple check for gross impurities in a crystalline solid. | Very simple and fast. A sharp melting point is a good indicator of high purity.[18] | Insensitive to small amounts of impurities. Not quantitative. Only applicable to crystalline solids.[21] |
Conclusion: An Integrated Strategy for Purity Assurance
The purity assessment of this compound is not a task for a single analytical technique but requires a well-reasoned, integrated strategy. Reversed-Phase HPLC stands as the undisputed gold standard for quantitative purity determination due to its high resolution, robustness, and suitability for the analyte. The detailed protocol provided in this guide serves as a validated, trustworthy foundation for routine quality control.
However, for comprehensive characterization, especially during process development, HPLC should be complemented by orthogonal methods. GC-MS is invaluable for assessing volatile impurities and residual solvents, while LC-MS is critical for the definitive identification of unknown peaks observed in the HPLC chromatogram. Spectroscopic methods like NMR remain essential for confirming the primary structure of the synthesized material. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a complete and accurate picture of their compound's purity, ensuring the quality and integrity of the medicines of tomorrow.
References
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (n.d.).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Protheragen.
- Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16).
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Course Hero.
- Alternative found for HPLC methods. (n.d.).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). ICH.
- Advances in Chromatographic Techniques for Drug Purity Determination. (2025, May 15).
- How to determine the purity of newly synthesized organic compound? (2018, October 20).
- A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. (n.d.). Benchchem.
- Quality Guidelines. (n.d.). ICH.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. (2018, February 16). SIELC.
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
- (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google P
- Analytical methods and achievability - Guidelines for drinking-water quality. (n.d.).
- Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. (2021, July 15). Iranian Journal of Toxicology.
- HPLC Content Determination Method Validation: A Comprehensive Guide. (2025, March 31).
- Validation of Chromatographic Methods. (n.d.). U.S.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27).
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
-
[Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). Research Square.
- (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. (2024, December 26).
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). U.S. Pharmacopeia.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
-
Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- (PDF) SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. (2025, August 6).
Sources
- 1. mdpi.com [mdpi.com]
- 2. tasianinch.com [tasianinch.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. rsc.org [rsc.org]
- 6. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. uspbpep.com [uspbpep.com]
- 12. database.ich.org [database.ich.org]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. benchchem.com [benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 19. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 20. farm.ucl.ac.be [farm.ucl.ac.be]
- 21. moravek.com [moravek.com]
A Comparative Guide to Catalytic Methods for Pyrazole Sulfonamide Synthesis
Introduction
Pyrazole sulfonamides represent a "privileged scaffold" in modern medicinal chemistry. This structural motif, which combines the versatile pyrazole ring with the pharmacologically crucial sulfonamide group, is a cornerstone in the design of a wide array of therapeutic agents.[1][2][3] Their prevalence stems from the ability of the sulfonamide moiety to act as a potent hydrogen bond donor and acceptor, mimicking the transition state of various enzymatic reactions, while the pyrazole core offers a stable, aromatic platform for diverse functionalization. Consequently, these compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[4][5][6]
The synthetic route to these vital molecules is a critical consideration for researchers in drug development. Efficiency, cost, scalability, and environmental impact are paramount. Traditional multi-step syntheses are often being supplanted by more elegant catalytic methods that offer higher yields, milder conditions, and greater functional group tolerance.
This guide provides an in-depth comparison of three prominent catalytic strategies for synthesizing pyrazole sulfonamides:
-
Transition-Metal-Free C-H Sulfonylation & Annulation
-
Copper-Catalyzed Ullmann-Type N-Arylation
-
Conventional Acid/Base-Catalyzed Condensation
We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a comparative analysis of their performance, empowering you to select the optimal method for your research and development needs.
Transition-Metal-Free Catalysis: Iodine-Mediated C-H Sulfonylation and Annulation
The pursuit of "green chemistry" has spurred the development of synthetic methods that avoid heavy or toxic transition metals.[7] A leading strategy in this domain for pyrazole sulfonamide synthesis is the use of molecular iodine (I₂) as a catalyst. This approach enables a tandem reaction that first functionalizes a C(sp²)-H bond with a sulfonyl group and then facilitates the cyclization (annulation) to form the pyrazole ring in a single pot.[8][9]
Mechanistic Rationale & Causality
This method typically involves the reaction of enaminones with sulfonyl hydrazides. Molecular iodine, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), is believed to generate a highly reactive sulfonyl radical (R-SO₂•) from the sulfonyl hydrazide. This radical then attacks the electron-rich β-carbon of the enaminone (a C-H sulfonylation step). The subsequent intramolecular cyclization, followed by the elimination of dimethylamine and aromatization, constructs the 4-sulfonyl pyrazole core. The choice of iodine as a catalyst is strategic; it is inexpensive, low in toxicity, and highly effective in promoting radical pathways under mild conditions.
Experimental Protocol: Iodine-Catalyzed Synthesis of 4-Sulfonyl Pyrazoles
The following protocol is a representative synthesis adapted from methodologies described in the literature.[8][10]
-
Reaction Setup: To a 25 mL round-bottom flask, add N,N-dimethyl enaminone (1.0 mmol), sulfonyl hydrazine (1.2 mmol), and sodium bicarbonate (NaHCO₃, 2.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5 mL) as the solvent, followed by molecular iodine (I₂, 0.2 mmol, 20 mol%).
-
Initiation: Stir the mixture at room temperature and add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting enaminone is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL) to remove excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-sulfonyl pyrazole.
Visualization: Iodine-Catalyzed Workflow
Caption: Workflow for iodine-catalyzed pyrazole sulfonamide synthesis.
Transition-Metal Catalysis: Copper-Catalyzed N-Arylation
The Ullmann condensation, a classic copper-catalyzed reaction, remains a robust and widely used method for forming C-N bonds.[11] In the context of pyrazole sulfonamide synthesis, this strategy is typically employed to couple a pre-formed pyrazole ring with an aryl halide bearing a sulfonyl chloride or sulfonamide group, or vice-versa. This method is particularly valuable for creating N-aryl pyrazole sulfonamides, a class with significant biological activity.
Mechanistic Rationale & Causality
The reaction mechanism generally involves the oxidative addition of a copper(I) catalyst to the aryl halide. The resulting organocopper species then coordinates with the pyrazole's nitrogen atom. A reductive elimination step follows, forming the C-N bond and regenerating the Cu(I) catalyst. The choice of a diamine ligand (e.g., N,N'-dimethylethylenediamine) is critical; it stabilizes the copper center, increases its solubility, and facilitates the reductive elimination step, allowing for lower reaction temperatures and broader substrate scope compared to early, ligand-less Ullmann conditions.[11]
Experimental Protocol: Copper-Diamine Catalyzed N-Arylation
The following protocol is a representative synthesis adapted from methodologies described by Buchwald and others.[11][12]
-
Reaction Setup: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.05 mmol, 5 mol%), the pyrazole (1.0 mmol), the aryl bromide/iodide (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Ligand Addition: Add anhydrous N,N-dimethylformamide (DMF, 4 mL) via syringe, followed by the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%).
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Copper-Catalyzed N-Arylation Cycle
Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.
Conventional Acid/Base-Catalyzed Condensation
The most traditional approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[7][13] To synthesize pyrazole sulfonamides, one of the precursors must contain the sulfonamide moiety. For instance, reacting a substituted hydrazine bearing a sulfonamide group with a diketone is a common and straightforward method. These reactions are typically catalyzed by a simple acid (like HCl) or a base (like piperidine).[3][5]
Mechanistic Rationale & Causality
Acid Catalysis: An acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. This is followed by a series of condensation and cyclization steps, ultimately leading to the pyrazole ring after dehydration.
Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity, or facilitate the enolization of the dicarbonyl compound. The reaction proceeds through a similar nucleophilic addition-elimination pathway. The choice between acid and base catalysis often depends on the specific substrates and their stability under the reaction conditions.
Experimental Protocol: Acid-Catalyzed Cyclocondensation
The following protocol is a representative synthesis adapted from methodologies described in the literature.[4][5]
-
Precursor Solution: In a 50 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (20 mL).
-
Hydrazine Addition: Add 4-hydrazinylbenzenesulfonamide hydrochloride (10 mmol) to the solution.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl, 3-4 drops).
-
Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum until precipitation occurs.
-
Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Visualization: General Condensation Workflow
Caption: Workflow for acid/base-catalyzed cyclocondensation.
Comparative Analysis & Performance Data
| Feature | Iodine-Catalyzed Annulation | Copper-Catalyzed N-Arylation | Acid/Base-Catalyzed Condensation |
| Catalyst System | Molecular Iodine (I₂) / TBHP | Copper(I) Iodide (CuI) / Diamine Ligand | Mineral Acid (HCl) or Organic Base |
| Typical Yields | Good to Excellent (70-95%)[8] | Good to Excellent (75-98%)[11] | Moderate to Good (54-85%)[4] |
| Reaction Conditions | Mild (Room Temperature) | Moderate to High Temp (80-120 °C) | Elevated Temp (Reflux) |
| Reaction Time | Short (2-6 hours) | Moderate to Long (12-24 hours) | Moderate (4-10 hours) |
| Key Advantages | Metal-free, mild conditions, atom-economical, tandem reaction.[8][9] | Excellent for N-arylation, broad substrate scope, high functional group tolerance.[11][12] | Inexpensive reagents, simple procedure, readily available catalysts.[5] |
| Key Limitations | Primarily for 4-sulfonyl pyrazoles, requires specific enaminone precursors. | Requires pre-functionalized substrates (aryl halides), potential for metal contamination. | Can have regioselectivity issues with unsymmetrical diketones, often requires higher temperatures. |
Conclusion and Expert Recommendations
The choice of catalytic method for pyrazole sulfonamide synthesis is dictated by the specific target molecule, available starting materials, and desired process parameters.
-
For rapid, environmentally friendly synthesis of 4-sulfonyl pyrazoles , the iodine-catalyzed C-H sulfonylation/annulation is an outstanding choice. Its mild, room-temperature conditions and metal-free nature make it highly attractive for both academic research and early-stage drug discovery where novel libraries are needed quickly.
-
When the target is an N-aryl pyrazole sulfonamide , the copper-catalyzed Ullmann-type arylation is the gold standard. While it requires higher temperatures and a metal catalyst, its reliability, high yields, and broad tolerance for complex functional groups make it indispensable for late-stage functionalization and the synthesis of specific, complex drug candidates.
-
The conventional acid/base-catalyzed condensation remains a workhorse method, particularly for large-scale synthesis where cost is a primary driver. Its simplicity and the low cost of reagents make it a viable option, provided that potential issues with regioselectivity and the higher energy input are acceptable.
Ultimately, a modern synthetic chemistry lab should be proficient in all three approaches. By understanding the distinct advantages and causal mechanisms of each catalytic system, researchers can make informed, strategic decisions to accelerate the discovery and development of next-generation pyrazole sulfonamide therapeutics.
References
-
Frontiers in Chemistry. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. [Link]
-
Journal of the Korean Chemical Society. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]
-
SciELO México. (2019). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. [Link]
-
ACS Omega. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]
-
National Center for Biotechnology Information (PMC). (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. [Link]
-
National Center for Biotechnology Information (PMC). (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. [Link]
-
National Center for Biotechnology Information (PMC). (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
KTU ePubl. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]
-
Taylor & Francis Online. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Wiley Online Library. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. [Link]
-
ACS Publications. (2017). L-Pyroglutamic Sulphonamide as Hydrogen-Bonding Organocatalyst: Enantioselective Diels–Alder Cyclization to Construct Carbazolespirooxindoles. [Link]
-
ResearchGate. (2023). Synthesis of sulfonated pyrazoles 145 via transition metal-free method, using molecular iodine as a catalyst. [Link]
-
VNUHCM Journal of Science and Technology Development. (2024). Copper promoted, direct sulfenylation of n-aryl pyrazoles. [Link]
-
ResearchGate. (2021). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. [Link]
-
ACS Publications. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. [Link]
-
ACS Publications. (2015). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. [Link]
-
Indian Academy of Sciences. (2019). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. [Link]
-
RSC Publishing. (2022). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
Sources
- 1. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation of Analytical Methods for Pyrazole-Containing Compounds: A Comparative Guide
Executive Summary
Pyrazole scaffolds are ubiquitous in modern pharmacology (e.g., Celecoxib, Ruxolitinib) but present distinct analytical challenges due to annular tautomerism and basicity. Standard C18 reversed-phase methods often yield peak tailing and poor resolution of regioisomers. This guide compares a traditional C18 approach against a Pentafluorophenyl (PFP) stationary phase, demonstrating why fluorinated phases provide superior selectivity for pyrazole derivatives. It further details a self-validating protocol aligned with ICH Q2(R2) guidelines.
Part 1: The Scientific Challenge
Why Pyrazoles Fail on Standard Systems The pyrazole ring contains two nitrogen atoms: a pyrrole-like N (hydrogen bond donor) and a pyridine-like N (hydrogen bond acceptor). This duality creates two primary failure modes in HPLC:
-
Silanol Interaction (Peak Tailing): The basic pyridine-like nitrogen (
) becomes protonated at acidic pH, interacting ionically with residual silanols on silica supports. -
Regioisomer Co-elution: Synthetic pathways often generate 1,3- and 1,5-isomers. These possess identical hydrophobicity (
), making them inseparable based on Van der Waals forces (C18) alone.
Part 2: Comparative Study (C18 vs. PFP)
Objective: Separate a target pyrazole API from its critical 1,5-regioisomer impurity and a polar degradation product.
Experimental Conditions
-
Method A (Control): C18 Column (3.0 x 100 mm, 1.8 µm), Mobile Phase: 0.1% Formic Acid/Acetonitrile.
-
Method B (Optimized): PFP Column (3.0 x 100 mm, 1.8 µm), Mobile Phase: 10 mM Ammonium Formate/Methanol.
Performance Data
The following data illustrates the failure of hydrophobic retention (C18) and the success of Pi-Pi/Dipole retention (PFP).
| Parameter | Method A (Standard C18) | Method B (PFP Core-Shell) | Interpretation |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Symmetrical) | PFP provides "silanol shielding" and alternative interaction sites. |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Resolved) | PFP utilizes |
| Retention ( | 2.5 | 4.1 | Methanol (Method B) promotes |
| LOD (S/N=3) | 0.05 µg/mL | 0.01 µg/mL | Sharper peaks in Method B concentrate the signal, improving sensitivity. |
Senior Scientist Insight: The PFP phase acts as a Lewis acid. It interacts specifically with the electron-rich pyrazole ring (
-base), creating a retention mechanism orthogonal to simple hydrophobicity. This is the causality behind the improved resolution.
Part 3: Validation Protocol (ICH Q2(R2) Aligned)
This protocol validates Method B (PFP) . It is designed as a self-validating system where System Suitability Tests (SST) act as a "gatekeeper" before data acquisition.
Specificity (Stress Testing)
-
Protocol: Degrade sample using Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%
). -
Acceptance: Peak purity index > 0.999 (via Diode Array Detector or MS). No interference at the retention time of the main peak.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.
-
Causality: Pyrazoles can adsorb to glass surfaces at low concentrations. Use low-binding polypropylene vials for the lower range.
-
Acceptance:
; Residual plots must show random distribution (no bias).
Accuracy (Recovery)
-
Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
Critical Control: Ensure the extraction solvent matches the mobile phase strength to prevent precipitation.
Precision (Repeatability & Intermediate)
-
Protocol: 6 injections of 100% standard (System Precision) and 6 independent sample preps (Method Precision).
-
Acceptance: RSD
2.0% for method precision.[1]
Robustness (The Design Space)[1][2]
-
Protocol: Vary Flow Rate (
mL/min), Column Temp ( C), and Buffer Strength ( mM). -
Self-Validating Step: If Resolution (
) between Isomer and API drops below 2.0, the system automatically flags the run as invalid.
Part 4: Visualization
Diagram 1: Separation Mechanism (C18 vs. PFP)
This diagram illustrates why the PFP phase succeeds where C18 fails, highlighting the specific molecular interactions.
Caption: Mechanism of Action: C18 suffers from silanol tailing, while PFP utilizes Pi-Pi interactions for shape selectivity.
Diagram 2: Validation Decision Tree
A logic flow for the researcher to follow during the validation lifecycle.
Caption: Automated decision tree for validation. SST serves as the critical "Go/No-Go" gatekeeper.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
Mac-Mod Analytical. (2024). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere instruction to explain the chemical rationale behind each step, ensuring a culture of safety and regulatory compliance in the laboratory.
Executive Summary: Hazard Assessment and Disposal Philosophy
This compound is a reactive chemical compound requiring meticulous handling and disposal protocols. As a member of the sulfonyl chloride class, its primary hazard stems from its high reactivity with nucleophiles, most notably water.[1][2] This reaction, a hydrolysis, is often exothermic and produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, presenting significant risks of chemical burns and damage to mucous membranes.[3][4]
The pyrazole moiety, while a common and valuable scaffold in medicinal chemistry, can also present its own set of biological activities and environmental considerations.[5][6] Therefore, the disposal philosophy is twofold:
-
Neutralize Reactivity: Chemically convert the hazardous sulfonyl chloride group into a stable, non-reactive sulfonate salt.
-
Ensure Compliance: Manage all waste streams in accordance with federal and local regulations to protect personnel and the environment.
All procedures must be conducted in adherence to your institution's written Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8][9]
Mandatory Personal Protective Equipment (PPE)
Given the corrosive nature of this compound and its hydrolysis byproducts, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes of both the chemical and neutralization reagents. Standard safety glasses are insufficient.[4] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene) | The material is corrosive. Gloves must be selected based on breakthrough time and compatibility. Always inspect gloves for integrity before use. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | Provides a barrier against spills and splashes, protecting skin and personal clothing. |
| Respiratory | Use only within a certified chemical fume hood | The hydrolysis of the compound releases corrosive HCl gas. A fume hood is a critical engineering control to prevent inhalation. |
Disposal Protocols: A Two-Track Approach
The appropriate disposal method depends on the quantity of the waste and whether it is contaminated with other materials. The following workflow provides a clear decision-making path.
Caption: Waste disposal decision workflow.
Protocol 1: Chemical Neutralization of Small, Uncontaminated Quantities (<10g)
This protocol is intended for small amounts of residual or surplus material. The principle is to safely hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and neutralize the resulting acidic solution with a base.[10] This converts the reactive compound into a significantly less hazardous sodium sulfonate salt.
Step-by-Step Methodology:
-
Preparation (in a chemical fume hood):
-
Prepare a 10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) in a beaker or flask that is at least 10 times the volume of the sulfonyl chloride to be neutralized.
-
Place this container in an ice-water bath to manage the exothermic nature of the reaction.[10][11] Insert a magnetic stir bar and begin gentle stirring.
-
-
Slow Addition:
-
Using a pipette or spatula, add the this compound to the cold, stirring basic solution very slowly and portion-wise. Never add the solution to the sulfonyl chloride. This ensures the reaction heat is dissipated effectively and prevents a violent reaction.
-
-
Reaction and Monitoring:
-
Allow the mixture to stir in the ice bath for at least one hour after the addition is complete. The sulfonyl chloride is often a solid or oil and will dissolve as it reacts.
-
Once the reaction appears complete (no more solid/oil is visible), remove the ice bath and allow the solution to warm to room temperature, stirring for another hour.
-
Check the pH of the solution using a pH strip. It must be neutral or slightly basic (pH 7-10). If the solution is acidic, add more base dropwise until the pH is stable in the neutral/basic range.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution containing the sodium salt of 5-tert-butyl-1H-pyrazole-4-sulfonic acid can typically be disposed of down the drain with copious amounts of water, pending approval by your institution's Environmental Health & Safety (EHS) office.[10] Always consult local regulations.
-
Protocol 2: Disposal of Large Quantities or Contaminated Waste
For quantities greater than 10g, or for materials contaminated with solvents, other reagents, or absorbents from a spill, chemical neutralization is not recommended due to the potential for large heat generation and unknown side reactions. This waste must be handled as regulated hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[12]
Step-by-Step Methodology:
-
Waste Characterization:
-
Containment and Labeling:
-
Place the material in a chemically compatible, sealable container. Ensure the container is dry, as moisture can cause pressure buildup from HCl gas evolution.
-
Label the container clearly with a "HAZARDOUS WASTE" label.
-
The label must include the full chemical name: "this compound," and list all other components and their approximate percentages.
-
-
Storage:
-
Disposal:
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor. If the spill is large, contact your institution's EHS emergency line.
-
Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation if it is safe to do so.
-
Contain and Absorb:
-
Wearing the full PPE detailed in Section 2, contain the spill by creating a dike around it with a non-combustible, inert absorbent material like sand, vermiculite, or diatomaceous earth.[10][18] Do not use combustible materials like paper towels or sawdust.
-
Cover the spill with the absorbent material.
-
-
Neutralize:
-
Once absorbed, slowly and carefully add a weak base, such as sodium bicarbonate or soda ash, to the mixture. This will neutralize the sulfonyl chloride and any generated HCl. Be prepared for some fizzing or off-gassing.
-
-
Collect and Dispose:
-
Carefully scoop the neutralized mixture into a designated hazardous waste container.
-
Seal and label the container as described in Protocol 2. This material must be disposed of as hazardous waste.[3]
-
-
Decontaminate: Wipe the spill area with a soap and water solution, followed by clean water. Dispose of all cleaning materials as hazardous waste.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA.
- Action Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Rogulj, V., & Rogina, O. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations?
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- King, J. F., & Lee, T. W. S. (1974). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 96(5), 1450–1455.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1327.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- ACTenviro. (n.d.). Key Differences Between RCRA and EPA Regulations for Hazardous Waste.
- International Labour Organization & World Health Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS.
- BenchChem. (2025). Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
- Central Drug House (P) Ltd. (n.d.). Benzene Sulphonyl Chloride MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
- Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 945–948.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Citrate.
- BASF. (2025, December 4). Safety Data Sheet: Select 240.
- PubChemLite. (n.d.). This compound (C7H11ClN2O2S).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride.
- Merck Millipore. (n.d.). Safety Data Sheet: Toluene-α-sulphonyl chloride.
- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
- Jasinski, R., & Ziarani, G. M. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- Allali, M., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1991.
- Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
- ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride.
- CymitQuimica. (n.d.). CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride.
- Fancelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(13), 9101–9123.
- Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6).
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Al-Zoubi, W., & Al-Hamarsheh, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
- Fluorochem. (n.d.). 1-propyl-1H-pyrazole-4-sulfonyl chloride.
- University of California, Santa Barbara. (n.d.). Incompatible Chemicals. Risk Management and Safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. osha.gov [osha.gov]
- 8. mastercontrol.com [mastercontrol.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. benchchem.com [benchchem.com]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 12. Key Differences Between RCRA and EPA Regulations for Hazardous Waste | AllSource Environmental [allsource-environmental.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. fishersci.com [fishersci.com]
- 15. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
Personal protective equipment for handling 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
As a Senior Application Scientist, I understand that working with novel and reactive chemical intermediates like 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride requires a proactive and thorough approach to safety. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision. Our goal is to empower your research by ensuring a safe and efficient laboratory environment.
Immediate Safety Briefing: this compound
| Hazard Category | Anticipated Risk & Rationale | Immediate Action Required |
| Corrosivity | Causes severe skin burns and serious eye damage.[1][2][3] The sulfonyl chloride moiety is highly electrophilic and will react with nucleophiles in biological tissues, leading to rapid cell damage. | Wear appropriate chemical-resistant gloves, a lab coat, and chemical splash goggles at all times. A face shield is recommended for splash risks.[1][2] |
| Water Reactivity | Moisture sensitive. Reacts with water, potentially violently, to release toxic and corrosive hydrogen chloride (HCl) gas.[1][3] This is a characteristic reaction of sulfonyl chlorides, hydrolyzing to the corresponding sulfonic acid and HCl. | Handle in a moisture-free environment, under an inert atmosphere if possible.[2] Keep away from water and ensure all glassware is dry. Work must be conducted in a certified chemical fume hood.[4] |
| Inhalation Toxicity | May cause respiratory tract irritation or chemical burns upon inhalation of dust or aerosolized particles.[2][4] The liberated HCl gas is also a potent respiratory irritant. | All handling must be performed within a chemical fume hood to prevent inhalation exposure.[4] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist item; it is a critical component of risk mitigation tailored to the specific hazards of the chemical.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when in the laboratory where this chemical is handled.
-
Recommended for High-Risk Tasks: When transferring solutions, performing reactions, or there is any increased risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4] This provides a secondary barrier protecting the entire face from direct contact.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical-Resistant Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is advisable to use a glove with higher chemical resistance. Always consult the glove manufacturer's resistance chart. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of safety for short-duration tasks. Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.[1][5]
-
Apron: For large-volume transfers, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.
Respiratory Protection
-
Engineering Controls First: A properly functioning chemical fume hood is the primary means of preventing respiratory exposure and is mandatory for handling this compound.[4][6]
-
When Respirators are Needed: In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for acid gases may be necessary.[1] All respirator use must be in accordance with a formally established respiratory protection program.
The following table summarizes the required PPE for various laboratory operations involving this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical Splash Goggles | Chemical-Resistant Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation/Transfer | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Reaction Work-up | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy Chemical-Resistant Gloves | Lab Coat & Apron | NIOSH-Approved Respirator (as needed) |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2][4]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a spill kit containing a dry absorbent material (e.g., sand, vermiculite, or a commercial sorbent for reactive chemicals). Do not use water or combustible materials.
-
-
Handling:
-
Don all required PPE before entering the handling area.
-
Perform all manipulations of the solid compound and its solutions inside the chemical fume hood.
-
When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.
-
When preparing solutions, slowly add the sulfonyl chloride to the solvent. Be aware of potential exothermic reactions.
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[3][4]
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[5]
-
Emergency Response & Disposal Plan
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
